Clozapine
Description
This compound is a tricyclic dibenzodiazepine, classified as an atypical antipsychotic agent. This compound displays affinity to various neuroreceptors with a particularly low affinity to the dopamine receptors, thus breaking the mold of first-generation antipsychotics and deeming it "atypical".. This low affinity to dopamine receptors results in fewer extrapyramidal side effects, especially tardive dyskinesia. However, its promiscuity toward the muscarinic and adrenergic receptors can result in other side effects, notably gastrointestinal hypomotility and orthostatic hypotension.. Despite its effectiveness in treating both positive and negative symptoms of schizophrenia, this compound was briefly removed from the market in various jurisdictions in 1970 due to severe agranulocytosis. However, continued evidence of its effectiveness led to this compound's eventual reintroduction, although with a reluctance to prescribe it. this compound was approved by the FDA in 1989 for treatment-resistant schizophrenia under the brand CLOZARIL. Due to its severe adverse effects profile, this compound is only available through a restricted program under a Risk Evaluation Mitigation Strategy (REMS) called the this compound REMS Program.
This compound is an Atypical Antipsychotic.
This compound was the first atypical antipsychotic approved for treatment of schizophrenia. Because it is associated with severe and potentially fatal side effects (agranulocytosis), its use is restricted to refractory schizophrenia, and monitoring during therapy is required. This compound therapy is associated with serum aminotransferase elevations and in rare instances has been linked to clinically apparent acute liver injury.
This compound is a synthetic dibenzo-diazepine derivative, atypical antipsychotic this compound blocks several neurotransmitter receptors in the brain (dopamine type 4, serotonin type 2, norepinephrine, acetylcholine, and histamine receptors). Unlike traditional antipsychotic agents, it weakly blocks dopamine type 2 receptors. It relieves schizophrenic symptoms (hallucinations, delusions, dementia). (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1989 and has 3 approved and 6 investigational indications. This drug has a black box warning from the FDA.
A tricylic dibenzodiazepine, classified as an atypical antipsychotic agent. It binds several types of central nervous system receptors, and displays a unique pharmacological profile. This compound is a serotonin antagonist, with strong binding to 5-HT 2A/2C receptor subtype. It also displays strong affinity to several dopaminergic receptors, but shows only weak antagonism at the dopamine D2 receptor, a receptor commonly thought to modulate neuroleptic activity. Agranulocytosis is a major adverse effect associated with administration of this agent.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUDBNBUXVUHMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022855, DTXSID401020663 | |
| Record name | Clozapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Chloro-11-(4-methyl-1-piperazinyl)-10H-dibenzo[b,e][1,4]diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Clozapine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014507 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Solubility wt/wt at 25 °C: water <0.01, Solubility wt/wt at 25 °C: Acetone >5; acetonitrile 1.9; chloroform >20; ethhyl acetate >5; absolute ethanol 4.0, 1.86e-01 g/L | |
| Record name | Clozapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00363 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CLOZAPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6478 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Clozapine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014507 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Yellow crystals from acetone-petroleum ether | |
CAS No. |
5786-21-0, 1333667-72-3 | |
| Record name | Clozapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5786-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clozapine [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clozapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00363 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | clozapine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757429 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clozapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Chloro-11-(4-methyl-1-piperazinyl)-10H-dibenzo[b,e][1,4]diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clozapine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOZAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J60AR2IKIC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CLOZAPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6478 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Clozapine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014507 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
183-184 °C, 183 - 184 °C | |
| Record name | Clozapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00363 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CLOZAPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6478 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Clozapine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014507 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Unique Pharmacological Profile of Clozapine: A Technical Guide for Researchers
Introduction
Clozapine stands as a cornerstone in the management of treatment-resistant schizophrenia, a clinical reality that underscores its distinct pharmacological properties. First synthesized in 1959, it was the prototypic "atypical" antipsychotic, challenging the prevailing dopamine D2 receptor-centric hypothesis of antipsychotic action. Its superior efficacy in a subset of patients who fail to respond to other antipsychotics, coupled with a unique side-effect profile, has made its mechanism of action a subject of intense research. This technical guide provides an in-depth exploration of the core pharmacological characteristics of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its complex receptor binding profile, intricate signaling pathway modulation, and the experimental methodologies used to elucidate these properties.
Multi-Receptor Binding Profile: The Foundation of Atypicality
This compound's pharmacological signature is its broad receptor binding profile, characterized by a lower affinity for dopamine D2 receptors compared to typical antipsychotics and a high affinity for a multitude of other neurotransmitter receptors. This "promiscuous" binding is believed to be central to its unique therapeutic effects and side-effect profile.
Receptor Binding Affinities
The binding affinity of this compound to various receptors is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for this compound at key neurotransmitter receptors.
| Receptor Family | Receptor Subtype | This compound Ki (nM) | Reference |
| Dopamine | D1 | 270 | |
| D2 | 160 | ||
| D3 | 555 | ||
| D4 | 24 | ||
| D5 | 454 | ||
| Serotonin | 5-HT1A | 120 | |
| 5-HT2A | 5.4 | ||
| 5-HT2C | 9.4 | ||
| 5-HT3 | 95 | ||
| 5-HT6 | 4 | ||
| 5-HT7 | 6.3 | ||
| Adrenergic | α1A | 1.6 | |
| α2A | 90 | ||
| Muscarinic | M1 | 6.2 | |
| Histamine | H1 | 1.1 |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.
The Dopamine D2 Receptor: A Tale of "Loose" Binding
A key differentiator of this compound is its relatively low affinity for the dopamine D2 receptor and its rapid dissociation from it. This "fast-off" kinetic property is hypothesized to contribute to its lower incidence of extrapyramidal side effects (EPS) compared to typical antipsychotics, which exhibit "tight" D2 binding. This allows for a more physiological-like dopaminergic neurotransmission.
Pharmacokinetics and Metabolism
The clinical utility of this compound is also influenced by its pharmacokinetic profile, which exhibits significant inter-individual variability.
Absorption, Distribution, Metabolism, and Excretion
| Pharmacokinetic Parameter | Value | Reference |
| Bioavailability | 50-60% | |
| Time to Peak Plasma Concentration | 2.5 hours (range: 1-6 hours) | |
| Protein Binding | ~97% | |
| Volume of Distribution | 1.6 L/kg | |
| Elimination Half-life | 12 hours (range: 4-66 hours) at steady state | |
| Metabolism | Extensively hepatic via CYP1A2, CYP3A4, and to a lesser extent CYP2D6 | |
| Major Metabolites | N-desmethylthis compound (northis compound) and this compound-N-oxide | |
| Excretion | ~50% in urine and 30% in feces as metabolites |
The Role of Metabolites
This compound's major metabolite, N-desmethylthis compound (northis compound), is pharmacologically active and contributes to the overall clinical effect. Northis compound exhibits a different receptor binding profile, notably acting as a potent muscarinic M1 receptor agonist. This may contribute to some of the cognitive-enhancing effects observed with this compound treatment. This compound-N-oxide is generally considered inactive.
Modulation of Intracellular Signaling Pathways
This compound's interaction with its diverse array of receptors initiates a cascade of intracellular signaling events that are thought to underlie its therapeutic efficacy. Two of the most extensively studied pathways are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway and the Glycogen Synthase Kinase-3 (GSK-3) pathway.
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a crucial regulator of neuronal plasticity, survival, and differentiation. Studies have shown that this compound can modulate this pathway, potentially contributing to its long-term therapeutic effects.
The GSK-3 Signaling Pathway
GSK-3 is a serine/threonine kinase implicated in a wide range of cellular processes, including neuronal development, mood regulation, and apoptosis. Dysregulation of GSK-3 has been linked to the pathophysiology of schizophrenia. This compound has been shown to inhibit GSK-3, which may be a key mechanism contributing to its mood-stabilizing and neuroprotective effects.
Anti-inflammatory and Immunomodulatory Effects
Growing evidence suggests that neuroinflammation plays a role in the pathophysiology of schizophrenia. This compound has been shown to possess anti-inflammatory properties, which may contribute to its therapeutic efficacy. It can modulate the production of various cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), and affect microglial activation.
Experimental Protocols
The elucidation of this compound's unique pharmacological properties has relied on a variety of sophisticated experimental techniques.
Radioligand Binding Assays
These assays are fundamental for determining the affinity of a drug for its receptor.
Objective: To determine the inhibition constant (Ki) of this compound for a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
A radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) with known affinity (Kd) for the receptor.
-
Unlabeled this compound at various concentrations.
-
Binding buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound. Include control wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a known saturating unlabeled ligand (non-specific binding).
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Clinical Trials in Treatment-Resistant Schizophrenia
The superior efficacy of this compound in treatment-resistant schizophrenia has been established through rigorous clinical trials.
Example: A Landmark Multicenter Double-Blind Study (Kane et al., 1988)
Objective: To assess the efficacy of this compound in patients with schizophrenia refractory to standard neuroleptic treatment.
Study Design: A multicenter, double-blind, randomized controlled trial.
Inclusion Criteria:
-
Diagnosis of schizophrenia according to DSM-III criteria.
-
History of non-response to at least three different neuroleptics from two different chemical classes at adequate doses for at least six weeks each.
-
Prospective failure to respond to a single-blind trial of haloperidol (up to 60 mg/day) for six weeks.
Exclusion Criteria:
-
Significant medical or neurological illness.
-
History of substance abuse.
Treatment Arms:
-
This compound (up to 900 mg/day).
-
Chlorpromazine (up to 1800 mg/day) plus benztropine (up to 6 mg/day).
Duration: 6 weeks.
Primary Outcome Measures:
-
Brief Psychiatric Rating Scale (BPRS).
-
Clinical Global Impression (CGI) scale.
Key Findings: 30% of patients in the this compound group were classified as responders compared to only 4% in the chlorpromazine group, demonstrating the superior efficacy of this compound in this patient population.
Conclusion: A Paradigm of Complex Pharmacology
This compound remains a fascinating and clinically indispensable molecule. Its unique pharmacological properties, from its broad receptor binding profile and "fast-off" D2 kinetics to its intricate modulation of intracellular signaling and inflammatory pathways, set it apart from all other antipsychotics. While its use is tempered by the risk of serious side effects, a thorough understanding of its pharmacology is crucial for the rational development of novel antipsychotics that may replicate its efficacy with an improved safety profile. The experimental methodologies detailed in this guide have been instrumental in unraveling the complexities of this compound and will continue to be vital tools in the ongoing quest for better treatments for schizophrenia.
Clozapine's Receptor Binding Profile: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the receptor binding profile and affinity of clozapine, an atypical antipsychotic medication pivotal in the management of treatment-resistant schizophrenia. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, experimental methodologies, and visual representations of associated signaling pathways.
Introduction
This compound's unique clinical efficacy is attributed to its complex pharmacodynamic profile, characterized by its interaction with a wide array of neurotransmitter receptors.[1] Unlike typical antipsychotics, this compound exhibits a lower affinity for dopamine D2 receptors and a higher affinity for a range of other receptors, including serotonin, histamine, adrenergic, and muscarinic subtypes.[2][3] This multi-receptor action is believed to be central to its therapeutic benefits and is also associated with its distinct side-effect profile.[4][5]
Receptor Binding Affinity of this compound
The binding affinity of this compound to various receptors is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. The following tables summarize the Ki values for this compound across major neurotransmitter receptor families, compiled from multiple sources.
Table 1: Dopamine Receptor Family
| Receptor | Ki (nM) |
| D1 | 270[4] |
| D2 | 160[4] |
| D3 | 555[4] |
| D4 | 24[4] |
| D5 | 454[4] |
Table 2: Serotonin Receptor Family
| Receptor | Ki (nM) |
| 5-HT1A | 120[4] |
| 5-HT2A | 5.4[4] |
| 5-HT2C | 9.4[4] |
| 5-HT3 | 95[4] |
| 5-HT6 | 4[4] |
| 5-HT7 | 6.3[4] |
Table 3: Adrenergic Receptor Family
| Receptor | Ki (nM) |
| α1A | 1.6[4] |
| α2A | 90[4] |
Table 4: Cholinergic (Muscarinic) Receptor Family
| Receptor | Ki (nM) |
| M1 | 6.2[4] |
| M2 | Antagonist[6] |
| M3 | Antagonist[6] |
| M4 | Full Agonist[6] |
| M5 | Antagonist[6] |
Table 5: Histamine Receptor Family
| Receptor | Ki (nM) |
| H1 | 1.1[4] |
| H2 | Weak Inverse Agonist[7] |
| H3 | 708[8][9] |
| H4 | Moderate Partial Agonist[7] |
Key Signaling Pathways
The therapeutic and side effects of this compound are mediated through its modulation of various intracellular signaling pathways. The primary mechanism is thought to involve antagonism of D2 and 5-HT2A receptors.[4]
Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism
This compound's antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia.[10] Simultaneously, its potent 5-HT2A antagonism is believed to contribute to its efficacy against negative symptoms and a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[11]
ERK Signaling Pathway
This compound has been shown to influence the extracellular signal-regulated kinase (ERK) pathway, which is involved in neuronal plasticity and survival.[3] Specifically, this compound can increase the phosphorylation of MEK1/2, leading to the activation of ERK. This modulation of the MEK/ERK pathway may contribute to its long-term therapeutic effects.[12]
Experimental Protocols: Radioligand Binding Assay
The determination of this compound's receptor binding affinities predominantly relies on in vitro radioligand binding assays. This technique measures the direct interaction of a radiolabeled ligand with a specific receptor.
Objective
To determine the affinity (Ki) of this compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand that has a known high affinity and specificity for that receptor.
Materials
-
Biological Material: Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H] or [¹²⁵I]).
-
Test Compound: this compound in a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the receptor, used to determine non-specific binding.
-
Assay Buffer: A buffer solution to maintain optimal pH and ionic strength for receptor binding.
-
Filtration Apparatus: A cell harvester or filtration manifold with glass fiber filters.
-
Scintillation Counter: A liquid scintillation counter to measure radioactivity.
Methodology
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Dilute the radioligand to a working concentration, typically at or below its Kd value.
-
Prepare the cell membrane suspension in the assay buffer.
-
-
Assay Setup:
-
In a multi-well plate, set up triplicate wells for:
-
Total Binding: Cell membranes + radioligand + assay buffer.
-
Non-specific Binding: Cell membranes + radioligand + high concentration of non-labeled ligand.
-
Competition Binding: Cell membranes + radioligand + varying concentrations of this compound.
-
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Termination of Binding and Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Measurement of Radioactivity:
-
Place the filters into scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. DSpace [repositori.upf.edu]
- 2. droracle.ai [droracle.ai]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Binding Profile, Metabolism, Kinetics, Drug Interactions and Use of Plasma Levels (Chapter 5) - The this compound Handbook [cambridge.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Involvement of histamine receptors in the atypical antipsychotic profile of this compound: a reassessment in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intermediate affinity and potency of this compound and low affinity of other neuroleptics and of antidepressants at H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Typical and Atypical Antipsychotic Drugs Increase Extracellular Histamine Levels in the Rat Medial Prefrontal Cortex: Contribution of Histamine H1 Receptor Blockade [frontiersin.org]
- 10. psychscenehub.com [psychscenehub.com]
- 11. Selective Serotonin Reuptake Inhibitors and this compound: Clinically Relevant Interactions and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Clozapine's Influence on Neural Circuit Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clozapine stands as a cornerstone in the management of treatment-resistant schizophrenia, exhibiting a unique clinical profile that distinguishes it from typical and other atypical antipsychotics. Its superior efficacy is attributed to a complex and multifaceted mechanism of action that extends beyond simple dopamine receptor antagonism, profoundly influencing the activity of various neural circuits. This technical guide provides an in-depth exploration of this compound's effects on neural circuit activity, presenting quantitative data, detailed experimental protocols, and visual representations of its intricate signaling pathways.
Introduction
Schizophrenia is a severe psychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. While the dopamine hypothesis has historically dominated the understanding of antipsychotic drug action, the unique therapeutic properties of this compound have highlighted the importance of other neurotransmitter systems and their interactions within specific neural circuits. This compound's efficacy in patients who do not respond to other antipsychotics underscores the need for a deeper understanding of its complex pharmacology.[1] This guide synthesizes current knowledge on this compound's influence on dopaminergic, serotonergic, glutamatergic, and GABAergic systems and its impact on key brain regions implicated in the pathophysiology of schizophrenia.
Atypical Receptor Binding Profile
This compound's distinct clinical effects are rooted in its unique receptor binding profile, characterized by a lower affinity for dopamine D2 receptors and a high affinity for a broad range of other receptors.[2][3] This profile is believed to contribute to its reduced risk of extrapyramidal side effects and its efficacy against negative and cognitive symptoms.
Table 1: Receptor Binding Affinities (Ki values in nM) of this compound and Other Antipsychotics
| Receptor | This compound (Ki, nM) | Olanzapine (Ki, nM) | Risperidone (Ki, nM) | Haloperidol (Ki, nM) |
| Dopamine D1 | 24 | 31 | 17 | 23 |
| Dopamine D2 | 125 | 11 | 3.3 | 1.4 |
| Dopamine D3 | 7 | 49 | 12 | 0.7 |
| Dopamine D4 | 21 | 27 | 7 | 5 |
| Serotonin 5-HT1A | 170 | 2200 | 420 | 5400 |
| Serotonin 5-HT2A | 5.4 | 4 | 0.16 | 63 |
| Serotonin 5-HT2C | 13 | 10 | 5 | 1300 |
| Serotonin 5-HT3 | 110 | 140 | 250 | - |
| Serotonin 5-HT6 | 4 | 10 | 290 | >1000 |
| Serotonin 5-HT7 | 13 | 53 | 430 | 830 |
| Muscarinic M1 | 1.9 | 2.5 | >10000 | 6000 |
| Adrenergic α1 | 7 | 19 | 0.8 | 6 |
| Adrenergic α2 | 16 | 230 | 1.6 | 120 |
| Histamine H1 | 1.1 | 7 | 20 | 400 |
Data compiled from multiple sources.[2][4][5][6] Ki values represent the concentration of the drug that binds to 50% of the receptors in vitro; lower values indicate higher affinity.
Influence on Major Neurotransmitter Systems
Dopaminergic System
Unlike typical antipsychotics that primarily act as potent D2 receptor antagonists, this compound exhibits a lower affinity for these receptors.[2] This characteristic is thought to underlie its reduced propensity to cause extrapyramidal symptoms. Furthermore, this compound demonstrates a preferential effect on mesolimbic and mesocortical dopamine pathways over the nigrostriatal pathway.
-
Prefrontal Cortex (PFC): Acute administration of this compound has been shown to increase extracellular dopamine levels in the medial prefrontal cortex (mPFC).[7] However, chronic treatment may lead to a selective decrease in PFC dopamine.[8]
-
Nucleus Accumbens (NAc) and Striatum: this compound has a less pronounced effect on dopamine release in the NAc and striatum compared to typical antipsychotics.[9]
Serotonergic System
This compound's high affinity for various serotonin receptors, particularly its potent antagonism at 5-HT2A receptors, is a key feature of its atypicality.[2] The interaction between the serotonin and dopamine systems is crucial for its therapeutic effects. The blockade of 5-HT2A receptors is believed to disinhibit dopamine release in certain brain regions, contributing to its clinical efficacy.
Glutamatergic System
Emerging evidence suggests that this compound modulates the glutamatergic system, which is implicated in the pathophysiology of schizophrenia. This compound has been shown to potentiate N-methyl-D-aspartate (NMDA) receptor-mediated currents in the nucleus accumbens.[10] This effect is dependent on dopamine D1 receptor activation and involves the NR2B subunit of the NMDA receptor. In glutamatergic neurons derived from this compound-responsive schizophrenia patients, this compound treatment has been found to restore deficits in synaptic function and network activity.[11]
GABAergic System
This compound also interacts with the GABAergic system. It has been shown to act as an antagonist at GABAA receptors, which could lead to a reduction in GABAergic synaptic transmission.[12][13] Additionally, in vivo microdialysis studies have shown that this compound can reduce extracellular GABA levels in the prefrontal cortex.[14] this compound has also been shown to interact with GABAB receptors.[15]
Impact on Key Neural Circuits
Prefrontal Cortex Circuitry
The prefrontal cortex is a critical hub for cognitive functions that are often impaired in schizophrenia. This compound has been shown to modulate neuronal activity in the mPFC.[16][17] Studies using c-Fos as a marker for neuronal activation have revealed that this compound-responsive neurons in the mPFC project to various mesolimbic, amygdala, and thalamic areas.[16] Electrophysiological studies have demonstrated that this compound can "fine-tune" the activity of PFC neurons, increasing the firing rate of hypoactive neurons and decreasing the firing rate of hyperactive neurons.[18]
Hippocampus-Prefrontal Cortex Pathway
Dysfunction in the hippocampus-prefrontal cortex (H-PFC) pathway is implicated in schizophrenia. This compound has been shown to modulate synaptic plasticity in this circuit. While acute application of this compound can enhance long-term potentiation (LTP) in the prefrontal cortex, subchronic treatment may lead to an attenuation of LTP.[19]
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure extracellular levels of neurotransmitters (e.g., dopamine, GABA) in specific brain regions of freely moving animals following this compound administration.[20]
Methodology:
-
Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the target brain region (e.g., mPFC, NAc). Allow for a post-operative recovery period.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., subcutaneously or intraperitoneally) at the desired dose.
-
Post-Drug Collection: Continue collecting dialysate samples for a specified period after drug administration.
-
Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
Objective: To investigate the effects of this compound on synaptic currents (e.g., NMDA receptor-mediated currents) in individual neurons.[10][21]
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) containing the region of interest (e.g., nucleus accumbens) from rodents.
-
Recording Chamber: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Neuron Identification: Visualize neurons using a microscope with differential interference contrast optics.
-
Patch-Clamp Recording: Approach a target neuron with a glass micropipette filled with an internal solution. Form a high-resistance seal ("gigaseal") between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane within the pipette tip, establishing the whole-cell recording configuration.
-
Data Acquisition: Record synaptic currents in voltage-clamp mode. Evoke synaptic responses by electrical stimulation of afferent fibers.
-
Drug Application: Bath-apply this compound at known concentrations and record the resulting changes in synaptic currents.
c-Fos Immunohistochemistry for Neuronal Activation Mapping
Objective: To identify neuronal populations activated by this compound administration across the brain.[22][23]
Methodology:
-
Drug Administration: Administer this compound or a vehicle control to the animals.
-
Perfusion and Fixation: After a specific time interval (e.g., 2 hours) to allow for c-Fos protein expression, deeply anesthetize the animals and perfuse them transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Brain Extraction and Sectioning: Extract the brains and post-fix them. Section the brains into thin slices (e.g., 40 µm) using a vibratome or cryostat.
-
Immunohistochemistry:
-
Incubate the brain sections with a primary antibody against c-Fos.
-
Wash the sections and incubate them with a biotinylated secondary antibody.
-
Amplify the signal using an avidin-biotin-peroxidase complex.
-
Visualize the c-Fos positive cells by a chromogenic reaction (e.g., with diaminobenzidine).
-
-
Microscopy and Analysis: Mount the sections on slides and examine them under a microscope. Quantify the number of c-Fos-immunoreactive cells in different brain regions.
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified this compound Signaling Pathway in the Prefrontal Cortex
Caption: this compound's multifaceted action on a postsynaptic neuron.
Diagram 2: Experimental Workflow for In Vivo Microdialysis
Caption: Step-by-step workflow for in vivo microdialysis studies.
Conclusion
This compound's influence on neural circuit activity is remarkably complex, involving a symphony of interactions across multiple neurotransmitter systems. Its unique receptor binding profile, characterized by a departure from high-affinity D2 receptor antagonism, allows for a more nuanced modulation of neuronal function in key circuits like the prefrontal cortex and the hippocampus-prefrontal cortex pathway. The ability of this compound to "fine-tune" neuronal activity, potentiate NMDA receptor function, and modulate GABAergic transmission likely contributes to its superior efficacy in treatment-resistant schizophrenia. Further research utilizing the detailed experimental protocols outlined in this guide will continue to unravel the intricate mechanisms of this pivotal antipsychotic, paving the way for the development of novel therapeutics with improved efficacy and tolerability.
References
- 1. This compound for Schizophrenia · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. psychiatrist.com [psychiatrist.com]
- 3. thecarlatreport.com [thecarlatreport.com]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [repositori.upf.edu]
- 7. Effects of antipsychotic drugs on extracellular dopamine levels in rat medial prefrontal cortex and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic this compound selectively decreases prefrontal cortex dopamine as shown by simultaneous cortical, accumbens, and striatal microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Utilization of microdialysis for assessing the release of mesotelencephalic dopamine following this compound and other antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound potentiation of N-methyl-D-aspartate receptor currents in the nucleus accumbens: role of NR2B and protein kinase A/Src kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Reverses Dysfunction of Glutamatergic Neurons Derived From this compound-Responsive Schizophrenia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits synaptic transmission at GABAergic synapses established by ventral tegmental area neurones in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mapageweb.umontreal.ca [mapageweb.umontreal.ca]
- 14. The effects of haloperidol and this compound on extracellular GABA levels in the prefrontal cortex of the rat: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound Induces Neuronal Activation in the Medial Prefrontal Cortex in a Projection Target-Biased Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Induces Neuronal Activation in the Medial Prefrontal Cortex in a Projection Target-Biased Manner [jstage.jst.go.jp]
- 18. Fine-tuning of awake prefrontal cortex neurons by this compound: comparison with haloperidol and N-desmethylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of subchronic this compound treatment on long-term potentiation in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. criver.com [criver.com]
- 22. Mapping of c-Fos Expression in Rat Brain Sub/Regions Following Chronic Social Isolation: Effective Treatments of Olanzapine, this compound or Fluoxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. "C-Fos Identification of Neuroanatomical Sites Associated with Haloperi" by Changjiu Zhao and Ming Li [digitalcommons.unl.edu]
Methodological & Application
Application Notes and Protocols for Clozapine Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of protocols for the administration of clozapine in rodent models, a critical component in the preclinical study of neuropsychiatric disorders, particularly schizophrenia. This document outlines detailed methodologies for various administration routes, summarizes quantitative data for effective dosing, and visualizes key signaling pathways and experimental workflows.
Data Presentation: this compound Dosing and Administration Parameters
The following tables summarize quantitative data for this compound administration in rodent models, compiled from various research studies. These values should serve as a guide, and optimal doses may vary depending on the specific rodent strain, age, sex, and experimental objectives.
Table 1: Systemic this compound Administration Dosages in Rodents
| Route of Administration | Rodent Species | Dosage Range (mg/kg) | Purpose of Study | Citation |
| Subcutaneous (s.c.) | Rat | 2.5 - 10 | Reversal of cognitive deficits in schizophrenia models | [1] |
| Subcutaneous (s.c.) | Rat | 5 | Reversal of NMDA antagonist-induced deficits | [2] |
| Subcutaneous (s.c.) | Mouse | 1 | Normalization of sensorimotor gating deficits | [3] |
| Intraperitoneal (i.p.) | Rat | 0.5 - 20 | Assessment of metabolic effects (glucose tolerance) | [4] |
| Intraperitoneal (i.p.) | Mouse | 0.01 - 1 | DREADD activation and behavioral studies | [5] |
| Intraperitoneal (i.p.) | Mouse | 10 | Pharmacokinetic studies | [6] |
| Oral (p.o.) | Mouse | 10 - 30 | Amelioration of cognitive deficits in schizophrenia models | [7] |
Table 2: Central this compound Administration Dosages in Rodents
| Route of Administration | Rodent Species | Dosage | Purpose of Study | Citation |
| Intracerebroventricular (i.c.v.) | Mouse | 12.5, 25, 50 µ g/day | Chronic central delivery for behavioral studies | [8] |
| Intracerebroventricular (i.c.v.) | Rat | 10, 17 mg/ml (osmotic pump) | Chronic central infusion for behavioral assessment | [9] |
Experimental Protocols
Below are detailed protocols for common methods of this compound administration in rodent models.
Protocol 1: Subcutaneous (s.c.) Injection of this compound
This protocol is suitable for both acute and chronic dosing regimens.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline, DMSO and saline mixture)
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Solution Preparation:
-
This compound is poorly soluble in water. For a saline-based solution, dissolve this compound HCl in a small amount of 0.1 M HCl, then adjust the pH to approximately 6.0 with 1N NaOH and bring to the final volume with sterile saline.[4]
-
Alternatively, dissolve this compound in a minimal amount of dimethyl sulfoxide (DMSO) and then dilute with sterile 0.9% saline to the final concentration. The final DMSO concentration should be kept low (e.g., 1-5%) to avoid toxicity.[1]
-
Prepare fresh solutions daily.[1]
-
-
Animal Handling and Injection:
-
Weigh the animal to calculate the precise injection volume based on the desired mg/kg dose.
-
Gently restrain the mouse or rat. For mice, the loose skin over the shoulders (scruff) is a common injection site.
-
Wipe the injection site with 70% ethanol.
-
Lift the skin to form a "tent."
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the this compound solution.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
Monitor the animal for any adverse reactions post-injection.
-
Protocol 2: Oral Gavage (p.o.) Administration of this compound
This method is used for precise oral dosing.
Materials:
-
This compound
-
Vehicle (e.g., water, 0.5% methylcellulose)
-
Animal gavage needles (flexible or stainless steel with a ball tip, appropriate size for the animal)
-
Syringes
-
Animal scale
Procedure:
-
Solution/Suspension Preparation:
-
Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required to ensure uniform particle size.
-
The volume for oral gavage should not exceed 10 ml/kg for rats and mice.[10]
-
-
Animal Handling and Gavage:
-
Weigh the animal to determine the correct volume for administration.
-
Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib).
-
Firmly but gently restrain the animal, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.
-
Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it over the tongue into the esophagus.
-
Crucially, if any resistance is met, withdraw the needle and re-attempt. Do not force the needle, as this can cause esophageal or stomach perforation.
-
Once the needle is correctly positioned, slowly administer the this compound suspension.
-
Gently remove the needle along the same path of insertion.
-
Observe the animal for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
-
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
This compound's therapeutic effects are attributed to its complex interaction with multiple neurotransmitter systems. It acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, which is central to its antipsychotic properties.
Caption: this compound's antagonism of D2 and 5-HT2A receptors and modulation of downstream signaling.
Experimental Workflow for this compound Administration in Rodents
A generalized workflow for a typical preclinical study involving this compound administration is depicted below.
Caption: A typical experimental workflow for rodent studies involving this compound administration.
References
- 1. A gene expression and systems pathway analysis of the effects of this compound compared to haloperidol in the mouse brain implicates susceptibility genes for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Behavioral Effects of Acute Systemic Low-Dose this compound in Wild-Type Rats: Implications for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Increases Nestin Concentration in the Adult Male Rat Hippocampus: A Preliminary Study [mdpi.com]
- 5. research.sdsu.edu [research.sdsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Animal models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
Application Note and Protocol for LC-MS/MS Quantification of Clozapine in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantification of clozapine and its major metabolite, northis compound, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol is designed to be robust and suitable for clinical research and therapeutic drug monitoring.
Introduction
This compound is an atypical antipsychotic medication primarily used in the treatment of schizophrenia, particularly in patients who have not responded to other antipsychotic treatments.[1] Due to significant inter-individual variability in its pharmacokinetics and a narrow therapeutic window, therapeutic drug monitoring (TDM) of this compound and its active metabolite, northis compound, is crucial for optimizing dosage, ensuring efficacy, and minimizing the risk of adverse effects.[1] LC-MS/MS offers high sensitivity and selectivity for the accurate quantification of this compound and northis compound in plasma.[2][3]
This application note details a validated LC-MS/MS method employing a straightforward protein precipitation sample preparation, followed by rapid chromatographic separation and sensitive detection using tandem mass spectrometry.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in plasma is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification.
Key Method Components Relationship
The logical relationship between the core components of the LC-MS/MS method is illustrated below. This highlights the critical steps that ensure accurate and reliable results.
Caption: Logical relationship of key LC-MS/MS method components.
Experimental Protocols
Materials and Reagents
-
This compound and Northis compound certified reference standards
-
This compound-d4 (or other suitable isotopic internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample clean-up.[2][4]
-
Aliquoting : Allow frozen plasma samples to thaw completely at room temperature. Vortex mix for 10 seconds. Aliquot 50 µL of plasma into a clean microcentrifuge tube.[4]
-
Internal Standard Addition : Add 150 µL of the internal standard working solution (e.g., this compound-d4 in acetonitrile) to each plasma sample.[4]
-
Precipitation : Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[4]
-
Centrifugation : Centrifuge the samples at 16,200 x g for 5 minutes at room temperature.[4]
-
Supernatant Transfer and Dilution : Carefully transfer 20 µL of the clear supernatant to a 96-well plate or autosampler vial.[4] Add 450 µL of 30% (v/v) methanol in water to each well/vial.[4]
-
Injection : Seal the plate/vials and place in the autosampler for LC-MS/MS analysis.
Alternative Sample Preparation Methods
-
Liquid-Liquid Extraction (LLE) : This method involves extracting the analytes from the aqueous plasma into an immiscible organic solvent.[3][5] While more labor-intensive, it can provide cleaner extracts.
-
Solid-Phase Extraction (SPE) : SPE utilizes a solid sorbent to retain the analytes of interest while interferences are washed away.[2] This technique can offer the cleanest extracts but is often the most time-consuming and expensive.
LC-MS/MS Instrumentation and Conditions
The following are typical instrument conditions. These may need to be optimized for specific instrumentation.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| LC System | ACQUITY UPLC I-Class or equivalent[4] |
| Column | Waters XBridge Premier BEH C18, 2.1 x 50 mm, 2.5 µm[4] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Gradient | Start at 5% B, increase to 95% B over 1.5 min, hold for 0.5 min, return to initial conditions |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Xevo TQ-S micro or equivalent[4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 1.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 500 °C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 327.1 | 270.1[3][5] |
| Northis compound | 313.1 | 192.1[3] |
| This compound-d4 (IS) | 331.1 | 270.1 |
Method Validation and Performance
The described method should be fully validated according to regulatory guidelines. The following tables summarize typical quantitative data obtained from validated LC-MS/MS methods for this compound.
Table 4: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | R² | LOQ (ng/mL) | LOD (ng/mL) |
| This compound | 5.65 - 1693.51[6] | > 0.998[3][6] | 2.73[6] | 0.91[6] |
| Northis compound | 1 - 1000[3] | > 0.998[3] | 1.0[7] | Not Reported |
Table 5: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | Low QC (e.g., 25) | < 5%[8][9] | < 5%[8][9] | 95 - 105%[10] |
| Mid QC (e.g., 100) | < 5%[8][9] | < 5%[8][9] | 95 - 105%[10] | |
| High QC (e.g., 1000) | < 5%[8][9] | < 5%[8][9] | 95 - 105%[10] | |
| Northis compound | Low QC | < 5%[8][9] | < 5%[8][9] | 95 - 105%[10] |
| Mid QC | < 5%[8][9] | < 5%[8][9] | 95 - 105%[10] | |
| High QC | < 5%[8][9] | < 5%[8][9] | 95 - 105%[10] |
Table 6: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| This compound | 97.80 - 99.28[6] | Minimal with deuterated IS[4][10] |
| Northis compound | 82.0[5] | Minimal with deuterated IS[4][10] |
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound and northis compound in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making it well-suited for therapeutic drug monitoring and clinical research applications. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variability in sample preparation and instrument response.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. Simultaneous determination of this compound and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Candidate Reference Measurement Procedure for Plasma this compound Quantification Using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive quantification of this compound and its main metabolites northis compound and this compound-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of this compound and northis compound using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. Automated Analysis of this compound and Northis compound in Human Plasma Using Novel Extraction Plate Technology and Flow-Injection Tandem Mass Spectrometry. | Synnovis [synnovis.co.uk]
Application Notes and Protocols for Interspecies Clozapine Dosage Conversion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clozapine, an atypical antipsychotic, is a cornerstone in the management of treatment-resistant schizophrenia. As with many pharmaceuticals, preclinical evaluation in animal models is a critical step in its development and continued study. Accurate conversion of drug dosages between species is paramount for the meaningful translation of preclinical safety and efficacy data to clinical settings. This document provides a comprehensive guide to understanding the factors influencing this compound dosage conversion between different species, supported by pharmacokinetic data, metabolic pathway information, and detailed experimental protocols.
Significant interspecies variations in drug metabolism, primarily driven by differences in the expression and activity of cytochrome P450 (CYP) enzymes, complicate direct dosage extrapolation based on body weight alone. Therefore, a more nuanced approach, incorporating allometric scaling and a thorough understanding of the drug's pharmacokinetic profile in each species, is essential.
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound Across Species
This table summarizes key pharmacokinetic parameters of this compound in humans, monkeys, rats, and mice. It is important to note that these values can be influenced by factors such as the route of administration, dose, and specific strain of the animal model.
| Parameter | Human | Rhesus Monkey | Rat | Mouse |
| Typical Dose Range | 150-900 mg/day (oral)[1] | 3-10 mg/kg (i.m. or i.v.)[2] | 10-20 mg/kg (i.v. or oral)[3] | 0.05-10 mg/kg (i.p. or i.c.v)[4][5] |
| Elimination Half-life (t½) | 4-26 hours (mean: 14.2 hours)[6] | Not explicitly stated | 1.5-1.6 hours[7] | ~1.2 times longer in CYP1A2 null mice |
| Clearance (CL) | 30.3 L/h (median)[8] | 0.2-0.6 L/min[2] | 2.6 times slower in CYP1A2 null mice | Slower in CYP1A2 null mice[4] |
| Volume of Distribution (Vd) | 508 L (median)[8] | 18-103 L[2] | Not explicitly stated | Not explicitly stated |
| Area Under the Curve (AUC) | Dose-dependent | Dose-dependent | 2.6 times greater in CYP1A2 null mice | Higher in CYP1A2 null mice[4] |
| Primary Metabolites | N-desmethylthis compound, this compound N-oxide[1] | This compound, N-desmethylthis compound | Northis compound, this compound-N-oxide[7] | Desmethylthis compound, this compound N-oxide[4] |
Table 2: Major Cytochrome P450 Enzymes in this compound Metabolism Across Species
The metabolism of this compound is predominantly carried out by the cytochrome P450 system, with CYP1A2 and CYP3A4 playing the most significant roles in humans. The relative contribution of these and other CYP enzymes can vary substantially between species, which is a major determinant of the observed pharmacokinetic differences.
| Species | Major CYP Enzymes Involved in this compound Metabolism | Key Considerations |
| Human | CYP1A2, CYP3A4, CYP2C19, CYP2D6[1][9] | CYP1A2 is a major determinant of this compound clearance. Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in drug response.[1] |
| Monkey | Higher CYP activity for human CYP2D6 substrates compared to humans. CYP1A2 is less expressed in cynomolgus monkeys.[10] | Caution should be exercised when extrapolating metabolism data from monkeys to humans due to differences in CYP isoform activities.[11] |
| Rat | CYP1A, CYP2C, CYP2D, and CYP3A families show appreciable interspecies differences in catalytic activity compared to humans.[11] | Rats tend to eliminate drugs more rapidly than humans due to a higher relative amount of hepatic enzymes.[10] |
| Mouse | CYP1A2 is a major determinant of this compound clearance.[4] CYP1A, CYP2C, and CYP3A families show interspecies differences in catalytic activity.[11] | Strain-specific differences in CYP activities can exist.[10] |
Experimental Protocols
Allometric Scaling for Dose Conversion
Allometric scaling is a widely used method to estimate the equivalent dose of a drug between species based on body surface area, which is more closely related to metabolic rate than body weight alone. The following formula can be used as a starting point for dose calculation:
Human Equivalent Dose (HED) (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km) [12]
Where Km is a correction factor calculated as Body Weight (kg) / Body Surface Area (m²).
Table 3: Km Factors for Different Species
| Species | Body Weight (kg) | Body Surface Area (m²) | Km |
| Human | 60 | 1.62 | 37 |
| Monkey | 3 | 0.25 | 12 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.0066 | 3 |
Note: These are average values and can vary. It is crucial to use the specific body weight of the animals in the study for accurate calculations.
Protocol for a Preclinical Pharmacokinetic Study of this compound in a Rodent Model (Rat)
This protocol outlines a typical procedure for assessing the pharmacokinetic profile of this compound in rats.
1. Animal Preparation:
- Use male Wistar rats (180-230 g).
- House the animals in groups of three with standard rat chow and water ad libitum.
- Fast the animals overnight before the experiment.
- Ensure all procedures are approved by the Institutional Animal Ethics Committee.[3]
2. Drug Preparation and Administration:
- Dissolve this compound in a suitable vehicle. For intravenous administration, a solution can be prepared by dissolving this compound in 1.2 N HCl and diluting with 0.9% sodium chloride solution.[3]
- Administer this compound intravenously via the tail vein (e.g., 10 mg/kg) or by oral gavage (e.g., 20 mg/kg).[3]
3. Blood Sample Collection:
- Collect blood samples (approximately 300 µl) from the tail vein at predetermined time points (e.g., 15, 30, 45, 60, 90, 120, and 240 minutes post-administration).[3]
- Allow the blood to clot and then centrifuge at 5000 rpm for 15 minutes to separate the serum.[3]
- Store the serum samples at -20°C until analysis.[3]
4. Sample Analysis:
- Quantify this compound and its major metabolites in the serum samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4]
- A typical HPLC setup might involve a C18 column and a mobile phase of methanol-water-triethylamine.[3]
5. Pharmacokinetic Analysis:
- Use non-compartmental analysis to determine key pharmacokinetic parameters, including:
- Area Under the Curve (AUC)
- Peak Plasma Concentration (Cmax)
- Time to Peak Plasma Concentration (Tmax)
- Elimination Half-life (t½)
- Clearance (CL)
- Volume of Distribution (Vd)
Visualizations
This compound Metabolic Pathway
The following diagram illustrates the primary metabolic pathways of this compound.
References
- 1. PharmGKB Summary: this compound Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Study of the Pharmacokinetics of this compound N-Oxide and this compound N-Oxide Hydrochloride Salt in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. This compound pharmacokinetics and pharmacodynamics studied with Cyp1A2-null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishing an effective dose for chronic intracerebroventricular administration of this compound in mice | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Population Pharmacokinetics of this compound: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemsafetypro.com [chemsafetypro.com]
- 10. researchgate.net [researchgate.net]
- 11. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Clozapine's Effect on Animal Behavior
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Clozapine is an atypical antipsychotic medication primarily utilized in the management of treatment-resistant schizophrenia.[1] Its complex pharmacological profile, characterized by interactions with multiple neurotransmitter systems, necessitates comprehensive behavioral assessment in preclinical animal models to elucidate its therapeutic mechanisms and potential side effects.[2][3] This document provides detailed protocols for key behavioral assays used to evaluate the effects of this compound in rodents, along with data presentation guidelines and visualizations of relevant biological pathways and experimental workflows.
This compound's mechanism of action is multifaceted, involving antagonism of dopamine (particularly D2 and D4) and serotonin (especially 5-HT2A) receptors.[2][4] It also exhibits affinity for adrenergic, cholinergic, and histaminergic receptors, contributing to its broad spectrum of effects and side effect profile.[2][3] Understanding these interactions is crucial for interpreting behavioral outcomes.
Key Behavioral Assays
A battery of behavioral tests is essential to comprehensively assess the antipsychotic potential and side-effect liability of this compound. The following protocols are widely used in rodent models.
Open Field Test (OFT)
The Open Field Test is a fundamental assay for evaluating general locomotor activity, exploration, and anxiety-like behavior in rodents.[5][6]
Experimental Protocol:
-
Apparatus: A square or circular arena (e.g., 40 x 40 cm for mice, 100 x 100 cm for rats) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning.[5][7] The area is often divided into a central and a peripheral zone.
-
Animal Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.[5]
-
Procedure:
-
Data Analysis: Key parameters to measure include:
-
Total distance traveled: An indicator of general locomotor activity.
-
Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Frequency of entries into the center zone: Another indicator of anxiety.
-
Rearing frequency: A measure of exploratory behavior.
-
-
This compound Administration: Administer this compound (e.g., 0.5-10 mg/kg, intraperitoneally) 30-45 minutes before the test.[8][9]
Data Presentation:
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Total Distance Traveled (cm) | [Insert Value] | [Insert Value] | [Insert Value] |
| Time in Center (s) | [Insert Value] | [Insert Value] | [Insert Value] |
| Center Entries | [Insert Value] | [Insert Value] | [Insert Value] |
| Rearing Frequency | [Insert Value] | [Insert Value] | [Insert Value] |
Note: Values are illustrative and should be replaced with experimental data. A study in rats showed that this compound at doses of 0.05-0.1 mg/kg significantly decreased the distance traveled in the open field.[8]
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[4][10][11]
Experimental Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor (typically 50 cm), with two open arms and two enclosed arms of equal dimensions.[10][11]
-
Animal Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes prior to testing.[4]
-
Procedure:
-
Data Analysis: The primary measures are:
-
Time spent in the open arms: Anxiolytic drugs typically increase this time.
-
Number of entries into the open arms: Anxiolytics tend to increase this number.
-
Total arm entries: A measure of overall activity.
-
-
This compound Administration: Administer this compound (e.g., 0.1-1.0 mg/kg, i.p.) 30 minutes before the test.[8]
Data Presentation:
| Parameter | Vehicle Control | This compound (0.1 mg/kg) |
| % Time in Open Arms | [Insert Value] | [Insert Value] |
| % Open Arm Entries | [Insert Value] | [Insert Value] |
| Total Arm Entries | [Insert Value] | [Insert Value] |
Note: Values are illustrative. One study found that a low dose of this compound (0.1 mg/kg) in rats induced an anxious-like phenotype, decreasing both the percentage of open arm entries and the time spent in the open arms.[8]
Prepulse Inhibition (PPI) of the Startle Response
Prepulse Inhibition is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse).[12][13] Deficits in PPI are observed in schizophrenic patients and can be modeled in animals.[13][14] This test assesses sensorimotor gating.
Experimental Protocol:
-
Apparatus: A startle chamber equipped with a sensor to detect the animal's startle response and a speaker to deliver acoustic stimuli.
-
Animal Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background noise.
-
Procedure:
-
The session consists of a series of trials:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to measure the baseline startle response.
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 73, 76, 82 dB) that does not elicit a startle response.[15]
-
Prepulse-pulse trials: The prepulse is presented shortly (30-120 ms) before the pulse.
-
-
-
Data Analysis: PPI is calculated as a percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials:
-
%PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
-
This compound Administration: Administer this compound (e.g., 5-10 mg/kg, s.c. or i.p.) 30 minutes before the test.[2][15]
Data Presentation:
| Prepulse Intensity | Vehicle Control (% PPI) | This compound (5 mg/kg) (% PPI) |
| 73 dB | [Insert Value] | [Insert Value] |
| 76 dB | [Insert Value] | [Insert Value] |
| 82 dB | [Insert Value] | [Insert Value] |
Note: Values are illustrative. Studies have shown that this compound can reverse PPI deficits induced by NMDA receptor antagonists like MK-801 in rats.[15]
Social Interaction Test
The Social Interaction Test assesses social behavior and is relevant for modeling the negative symptoms of schizophrenia, such as social withdrawal.[3][16]
Experimental Protocol:
-
Apparatus: A familiar, neutral arena, often the open field box.[16] The three-chambered social approach task is also commonly used.[1][17]
-
Animal Acclimation: Habituate the animals to the testing arena for several days before the test.[16]
-
Procedure (Dyadic Interaction):
-
Place two unfamiliar, weight-matched animals of the same sex in the arena.
-
Record the interaction for 10-15 minutes.[16]
-
-
Data Analysis: Score the duration and frequency of social behaviors, such as sniffing, following, and grooming.
-
This compound Administration: Administer this compound (e.g., 2.5-10 mg/kg, i.p. or p.o.) 30-60 minutes before the test.[1][18]
Data Presentation:
| Parameter | Vehicle Control | This compound (5 mg/kg) |
| Total Duration of Social Interaction (s) | [Insert Value] | [Insert Value] |
| Number of Social Contacts | [Insert Value] | [Insert Value] |
Note: Values are illustrative. Research indicates that this compound can reverse social interaction deficits induced by stressors or pharmacological manipulations in rodents.[16][19]
Visualizations
This compound Signaling Pathway
The following diagram illustrates the primary receptors and enzymes involved in this compound's mechanism of action and metabolism.
Caption: Simplified signaling pathway of this compound's receptor targets and metabolism.
Experimental Workflow for Behavioral Assessment
The following diagram outlines a typical workflow for assessing the behavioral effects of this compound in animal models.
Caption: General experimental workflow for assessing this compound's effects on animal behavior.
References
- 1. archive.measuringbehavior.org [archive.measuringbehavior.org]
- 2. This compound and PD149163 Elevate Prepulse Inhibition in Brown Norway Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Social interaction and social withdrawal in rodents as readouts for investigating the negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated plus maze protocol [protocols.io]
- 5. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 7. researchgate.net [researchgate.net]
- 8. Behavioral Effects of Acute Systemic Low-Dose this compound in Wild-Type Rats: Implications for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential effect of this compound and haloperidol on rats treated with methylphenidate in the open field test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 12. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pre-pulse Inhibition [augusta.edu]
- 14. psychiatryonline.org [psychiatryonline.org]
- 15. This compound Increases Nestin Concentration in the Adult Male Rat Hippocampus: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound prevented social interaction deficits and reduced c-Fos immunoreactivity expression in several brain areas of rats exposed to acute restraint stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acsu.buffalo.edu [acsu.buffalo.edu]
- 18. Effects of atypical antipsychotic agents on social behavior in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. psychogenics.com [psychogenics.com]
Application Notes and Protocols for Clozapine Sample Preparation in Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of biological samples for the quantitative analysis of clozapine and its primary metabolites, northis compound and this compound-N-oxide, using mass spectrometry. The described methods are applicable to various biological matrices and are designed to ensure high recovery, minimize matrix effects, and achieve accurate and reproducible results.
Introduction
This compound is an atypical antipsychotic medication primarily used in the treatment of schizophrenia. Therapeutic drug monitoring (TDM) of this compound and its metabolites is crucial for optimizing dosage, ensuring efficacy, and minimizing adverse effects. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for the quantification of this compound due to its high sensitivity and selectivity.[1] Proper sample preparation is a critical step in the analytical workflow to remove interfering substances from the biological matrix and to concentrate the analytes of interest.
This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the sample matrix, the required limit of quantification (LOQ), and the available laboratory equipment.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the quantitative performance of different sample preparation methods for this compound analysis in plasma or serum.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction (Online SPE) |
| Recovery | This compound: ~100.3%[2] | This compound: 52-85%[3] | This compound: >90%[4] |
| Northis compound: ~104.1%[2] | Northis compound: 52-85%[3] | Northis compound: >90%[4] | |
| This compound-N-oxide: 52-85%[3] | This compound-N-oxide: >90%[4] | ||
| Matrix Effect | Compensated by internal standard[2][5] | Low for this compound and northis compound[6] | Minimal |
| Lower Limit of Quantification (LLOQ) | 1-13.3 ng/mL[2][7] | 1.0 ng/mL[3] | 50.0 ng/mL[4] |
| Linear Range | 1-1000 ng/mL[7] | 1-2000 ng/mL[3] | 50-2000 ng/mL |
| Precision (%RSD) | <15%[8] | <15.7%[3] | <10%[4] |
| Throughput | High[9][10] | Moderate | High (with automation)[4][11] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a simple and rapid method suitable for high-throughput analysis of this compound in plasma or serum.[9][10]
Materials:
-
Plasma or serum sample
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., deuterated this compound, this compound-d4) in ACN[10]
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Procedure:
-
Pipette 50-200 µL of plasma or serum sample into a microcentrifuge tube.[9][10]
-
Add a 3-fold volume excess of the internal standard solution in acetonitrile to the sample.[9] For example, for a 200 µL sample, add 400 µL of ACN containing the IS.[10]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[9]
-
Centrifuge the tubes at high speed (e.g., 16,200 x g) for 5-10 minutes to pellet the precipitated proteins.[9][10]
-
Carefully transfer the supernatant to a clean tube or an autosampler vial.
-
For some methods, a dilution step may be necessary. For example, dilute the supernatant 1:10 with water or a methanol/water mixture.[10]
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that provides a cleaner extract compared to PPT.[3][12]
Materials:
-
Plasma or serum sample
-
Internal Standard (IS) solution
-
Alkaline buffer (e.g., pH 10.6)[5]
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
-
Autosampler vials
Procedure:
-
Pipette 0.5 mL of plasma or serum sample into a glass tube.[12]
-
Add the internal standard.
-
Add an alkaline buffer to adjust the pH of the sample to approximately 10.6.[5]
-
Add 2-3 mL of the extraction solvent (e.g., ethyl acetate).[3]
-
Vortex the mixture for 5-10 minutes to ensure thorough extraction.
-
Centrifuge at a moderate speed (e.g., 3000 x g) for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.
-
Reconstitute the dried residue in a small volume (e.g., 100-200 µL) of the reconstitution solvent.
-
Vortex briefly to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers a high degree of selectivity and can be automated for high-throughput applications.[4][14] This protocol provides a general guideline for offline SPE.
Materials:
-
Plasma or serum sample
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., ion exchange)[14]
-
SPE manifold
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., water/methanol mixture)[14]
-
Elution solvent (e.g., 5% ammonia solution in methanol)[14]
-
Solvent evaporator
-
Reconstitution solvent
-
Autosampler vials
Procedure:
-
Pre-treat the sample: Dilute the plasma or serum sample with an appropriate buffer (e.g., 2% formic acid) and a mixture of methanol and water.[14] Add the internal standard.
-
Condition the SPE cartridge by passing methanol through it.
-
Equilibrate the cartridge by passing water through it.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a water/methanol mixture to remove interfering substances.[14]
-
Elute the analytes from the cartridge with the elution solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the reconstitution solvent.
-
Transfer the sample to an autosampler vial for analysis.
Visualizations
Caption: Workflow for Protein Precipitation (PPT) of this compound.
Caption: Workflow for Liquid-Liquid Extraction (LLE) of this compound.
Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.
Caption: Logic for Selecting a this compound Sample Preparation Method.
References
- 1. Therapeutic drug monitoring of this compound in human serum by high-throughput paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sensitive quantification of this compound and its main metabolites northis compound and this compound-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Automated Analysis of this compound and Northis compound in Human Plasma Using Novel Extraction Plate Technology and Flow-Injection Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of olanzapine, risperidone, 9-hydroxyrisperidone, this compound, haloperidol and ziprasidone in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. agilent.com [agilent.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Simultaneous determination of this compound and its N-desmethyl and N-oxide metabolites in plasma by liquid chromatography/electrospray tandem mass spectrometry and its application to plasma level monitoring in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Off-Target Effects of Clozapine in Chemogenetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of clozapine and its N-oxide (CNO) in chemogenetic experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of off-target effects when using this compound-N-Oxide (CNO) for DREADD activation?
A1: The primary cause of off-target effects is the in vivo back-metabolism of CNO into this compound (CLZ).[1][2][3][4][5][6] While CNO itself has poor brain penetrance, the resulting this compound readily crosses the blood-brain barrier.[3][7] This converted this compound can then bind to a wide range of endogenous receptors, including dopaminergic, serotonergic, adrenergic, and histaminergic receptors, leading to unintended physiological and behavioral effects.[3][4]
Q2: Are there alternative DREADD agonists that do not have the same off-target effects as CNO?
A2: Yes, several alternative agonists have been developed to address the limitations of CNO. These include:
-
Deschlorothis compound (DCZ): A potent and selective DREADD agonist with high affinity.[8] It can be used at much lower doses (e.g., 1-3 µg/kg in mice) and has shown rapid neuronal and behavioral modulation without the off-target effects associated with CNO's conversion to this compound.[8] Studies in rats have shown DCZ to be as effective or even superior to CNO at significantly lower concentrations.[9][10]
-
JHU37152 and JHU37160: These are novel, high-potency DREADD agonists that do not convert to this compound and exhibit excellent brain penetrance.[11][12]
-
Compound 21 (C21): This is another synthetic DREADD ligand that is not metabolized to this compound.[13][14] However, some studies suggest that at higher doses, C21 may also have off-target effects.[15][16][17]
Q3: Can I use this compound directly to activate DREADDs, and what are the recommended doses?
A3: Yes, using low doses of this compound directly is a viable strategy. This compound has a higher affinity for DREADDs than for many of its endogenous targets, allowing for a therapeutic window where DREADDs can be activated with minimal off-target effects.[18] Studies have shown that low doses of CLZ (0.01 and 0.1 mg/kg) can successfully induce neural responses without significant off-target behavioral or metabolic effects.[7][19][20][21] A dose of 1 mg/kg, however, has been shown to produce off-target effects.[7][19][20][21]
Q4: What are the most critical experimental controls to include when using this compound or CNO?
A4: To account for potential off-target effects, the following control groups are essential:
-
DREADD-negative animals receiving the agonist: This group consists of animals that have not been engineered to express DREADDs but receive the same dose of CNO, this compound, or another agonist. This helps to identify any effects of the drug itself.[18][22]
-
DREADD-positive animals receiving a vehicle: This group includes animals expressing the DREADD receptor that receive a vehicle solution (e.g., saline or DMSO) instead of the agonist. This controls for any effects of the injection procedure or the vehicle.
-
This compound-only group: When using CNO, including a group of animals that receive this compound directly can help to control for the effects of CNO's back-metabolism.[2]
Troubleshooting Guides
Q1: My control animals (DREADD-negative) are showing a behavioral phenotype after agonist administration. What should I do?
A1: This indicates a likely off-target effect of the agonist.
-
Step 1: Lower the Agonist Dose. High doses of CNO (e.g., 10 mg/kg) are more likely to cause off-target effects.[4][5] It is recommended to perform a dose-response analysis to find the lowest effective dose.[23] For this compound, doses below 0.1 mg/kg are suggested to avoid non-specific effects.[7][21]
-
Step 2: Switch to an Alternative Agonist. Consider using an agonist with a better specificity profile, such as DCZ or JHU37160.[18][24]
-
Step 3: Habituate the Animals. High stress levels can mask off-target effects. Extensive habituation of the animals to the experimental procedures may be necessary to unmask these effects.[4][5]
Q2: I am not observing the expected DREADD-mediated effect in my experiment. What could be the issue?
A2: This could be due to several factors.
-
Step 1: Verify DREADD Expression. Confirm the expression and correct localization of the DREADD receptor in your target cell population using techniques like immunohistochemistry or by co-expressing a fluorescent reporter.
-
Step 2: Check Agonist Preparation and Administration. Ensure that your agonist is dissolved properly and that the administration route is appropriate for your experimental design. For chronic studies, non-invasive methods like administration in drinking water or via eye-drops can be considered.[23][25]
-
Step 3: Re-evaluate the Agonist Dose. It's possible the dose is too low to effectively activate the DREADDs. A careful dose-response study is crucial to determine the optimal concentration.[23]
-
Step 4: Consider Agonist Pharmacokinetics. The timing of your behavioral or physiological measurements should align with the peak concentration and activity of the agonist in the brain.[1][26]
Quantitative Data Summary
Table 1: Comparison of DREADD Agonists
| Agonist | Recommended Dose (Mice) | Key Advantages | Potential Disadvantages |
| This compound-N-Oxide (CNO) | < 5 mg/kg[22] | Widely used and characterized. | Back-metabolizes to this compound, causing off-target effects.[1][6] Poor blood-brain barrier penetration.[11] |
| This compound (CLZ) | 0.01 - 0.1 mg/kg[7][19][20] | Readily crosses the blood-brain barrier.[7] Can activate DREADDs at sub-threshold doses for off-target effects. | Can have off-target effects at higher doses (>1 mg/kg).[7][19][20][21] |
| Deschlorothis compound (DCZ) | 1 - 10 µg/kg[8] | High potency and selectivity.[8] Does not metabolize to this compound. Rapid action.[8] | Newer agonist, less long-term data available. |
| Compound 21 (C21) | 0.4 - 1 mg/kg[1][27] | Does not metabolize to this compound.[13][16] | May have off-target effects at higher doses.[15][16][17] |
| JHU37160 (J60) | ~0.3 mg/kg[24] | High in vivo potency and brain penetrance.[11][12] | Newer agonist, less characterized than CNO. |
Table 2: Pharmacokinetic Properties of DREADD Agonists
| Agonist | Peak Plasma Concentration Time | Brain-to-Plasma Ratio | Key Notes |
| CNO | 30-90 minutes (in macaques)[26] | Low, but its metabolite this compound has a high ratio. | CNO-HCl salt preparation shows improved bioavailability over CNO-DMSO.[26][28] |
| This compound | ~15 minutes (in mice)[27] | 24:1 (in rats)[3][7] | Accumulates in the brain.[3] |
| Compound 21 | ~15 minutes (in mice)[1][27] | Superior brain penetration compared to CNO.[1][27] | Long-lasting presence in the brain.[1][27] |
Experimental Protocols
Protocol 1: Dose-Response Analysis for a Novel DREADD Agonist
-
Animal Groups: Prepare at least four groups of DREADD-expressing animals and four groups of wild-type controls.
-
Dose Selection: Choose a range of doses for the agonist, including a vehicle control (e.g., saline). For a new agonist, start with a logarithmic scale (e.g., 0.01, 0.1, 1.0, 10 mg/kg).
-
Administration: Administer the selected doses of the agonist or vehicle to the respective groups.
-
Behavioral/Physiological Measurement: At a predetermined time point based on expected pharmacokinetics, perform the relevant behavioral test or physiological recording.
-
Data Analysis: Analyze the data to identify the lowest dose that produces a significant effect in the DREADD-expressing animals without causing significant effects in the control animals.
Protocol 2: Behavioral Testing with Appropriate Controls
-
Experimental Design: Include the following groups:
-
Group A: DREADD-expressing animals + Agonist
-
Group B: DREADD-expressing animals + Vehicle
-
Group C: Wild-type animals + Agonist
-
Group D: Wild-type animals + Vehicle
-
-
Habituation: Habituate all animals to the testing environment and injection procedures for several days before the experiment to reduce stress-induced variability.[4][5]
-
Blinding: The experimenter conducting the behavioral scoring should be blind to the treatment conditions of the animals.
-
Data Interpretation: A true DREADD-mediated effect should only be observed in Group A. Any effects seen in Group C indicate off-target effects of the agonist.
Visualizations
Caption: DREADD Signaling Pathways.
References
- 1. Pharmacokinetic and pharmacodynamic actions of this compound-N-oxide, this compound, and compound 21 in DREADD-based chemogenetics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clozapinen-oxide.com [clozapinen-oxide.com]
- 3. Frontiers | The Chemogenetic Receptor Ligand this compound N-Oxide Induces in vivo Neuroreceptor Occupancy and Reduces Striatal Glutamate Levels [frontiersin.org]
- 4. Off-Target Effects of this compound-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-Target Effects of this compound-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound N-oxide - Wikipedia [en.wikipedia.org]
- 7. Optimizing this compound for chemogenetic neuromodulation of somatosensory cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deschlorothis compound, a potent and selective chemogenetic actuator enables rapid neuronal and behavioral modulations in mice and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Deschlorothis compound exhibits an exquisite agonistic effect at lower concentration compared to this compound-N-oxide in hM3Dq expressing chemogenetically modified rats [frontiersin.org]
- 10. Deschlorothis compound exhibits an exquisite agonistic effect at lower concentration compared to this compound-N-oxide in hM3Dq expressing chemogenetically modified rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chemogenetics drives paradigm change in the investigation of behavioral circuits and neural mechanisms underlying drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DREADDs: The Power of the Lock, the Weakness of the Key. Favoring the Pursuit of Specific Conditions Rather than Specific Ligands | eNeuro [eneuro.org]
- 16. eneuro.org [eneuro.org]
- 17. Experimental side effects | eLife Science Digests | eLife [elifesciences.org]
- 18. A head-to-head comparison of two DREADD agonists for suppressing operant behavior in rats via VTA dopamine neuron inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Optimizing this compound for chemogenetic neuromodulation of somatosensory cortex [ouci.dntb.gov.ua]
- 21. researchgate.net [researchgate.net]
- 22. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Video: Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity [jove.com]
- 24. researchgate.net [researchgate.net]
- 25. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Comparative Study of the Pharmacokinetics of this compound N-Oxide and this compound N-Oxide Hydrochloride Salt in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. A Comparative Study of the Pharmacokinetics of this compound N-Oxide and this compound N-Oxide Hydrochloride Salt in Rhesus Macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting variability in Clozapine pharmacokinetic studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in clozapine pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
This compound is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP450) enzyme superfamily.[1] The main metabolic routes are demethylation to N-desmethylthis compound (northis compound) and oxidation to this compound N-oxide.[1][2][3] CYP1A2 is the primary enzyme involved in this compound metabolism, with CYP3A4, CYP2D6, and CYP2C19 also contributing.[1][4][5] In vitro studies suggest CYP3A4 and CYP1A2 are the major enzymes responsible for demethylation.[2][3]
Q2: What is the recommended therapeutic range for this compound plasma concentrations?
Therapeutic drug monitoring (TDM) is a useful tool to optimize this compound treatment.[6][7] While dosage should primarily be guided by clinical response and tolerability, a plasma trough level of at least 350 ng/mL (0.35 mg/L) is generally associated with a good therapeutic response.[6][8][9] Levels exceeding 600 ng/mL (0.6 mg/L) may increase the risk of dose-dependent adverse effects like seizures.[6][8]
Q3: What are the major factors contributing to variability in this compound pharmacokinetics?
Significant inter-individual variability in this compound metabolism is common.[10][11] Key factors include:
-
Genetic Polymorphisms: Variations in genes for metabolizing enzymes (e.g., CYP1A2, CYP2D6, CYP2C19) and drug transporters (e.g., ABCB1) can alter this compound clearance.[10][12][13]
-
Smoking Status: Tobacco smoke contains polycyclic aromatic hydrocarbons that induce CYP1A2, increasing this compound metabolism and lowering plasma levels.[14][15][16] This effect is not related to nicotine.[14]
-
Drug-Drug Interactions: Co-administration of drugs that inhibit or induce CYP enzymes (especially CYP1A2 and CYP3A4) can significantly alter this compound concentrations.[17][18][19]
-
Patient Characteristics: Age, gender, ethnicity, and the presence of inflammation or obesity can influence this compound metabolism and clearance.[2][4][8][10]
Troubleshooting Guide
Q4: My subject's this compound plasma concentrations are unexpectedly low. What are the potential causes?
Unexpectedly low this compound levels can compromise therapeutic efficacy.[16] Consider the following factors:
-
CYP450 Enzyme Induction:
-
Smoking: The subject may have started or increased smoking. Tobacco smoke is a potent inducer of CYP1A2, which can reduce this compound plasma concentrations.[16][20] Plasma levels in smokers can be up to 50% lower than in non-smokers.[20]
-
Co-medications: The subject may be taking medications that induce CYP1A2 or CYP3A4, such as carbamazepine, rifampicin, phenytoin, or omeprazole.[17][19][21]
-
-
Poor Adherence: Non-adherence is a common cause of low plasma levels and can be assessed with TDM.[6][8]
-
Genetic Factors: The subject may be an ultra-rapid metabolizer due to their genetic makeup (e.g., specific CYP1A2 polymorphisms).[5]
Troubleshooting Workflow: Low this compound Concentration
References
- 1. This compound Therapy and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PharmGKB Summary: this compound Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. This compound Therapy and CYP Genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jurnal.ulb.ac.id [jurnal.ulb.ac.id]
- 6. tewv.nhs.uk [tewv.nhs.uk]
- 7. Therapeutic monitoring of plasma this compound and N-desmethylthis compound (northis compound): practical considerations | BJPsych Advances | Cambridge Core [cambridge.org]
- 8. A Guideline and Checklist for Initiating and Managing this compound Treatment in Patients with Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound initiation and re-titration: Specialist Mental Health (Guidelines) | Right Decisions [rightdecisions.scot.nhs.uk]
- 10. Clinical and pharmacological factors influencing serum this compound and northis compound levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Gene polymorphisms potentially related to the pharmacokinetics of this compound: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cris.tau.ac.il [cris.tau.ac.il]
- 14. This compound and Smoking | Right Decisions [rightdecisions.scot.nhs.uk]
- 15. Effects of a smoking ban on this compound plasma concentrations in a nonsecure psychiatric unit - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. cambridge.org [cambridge.org]
- 19. gencan.ca [gencan.ca]
- 20. Factors influencing this compound plasma concentrations | SA Health [sahealth.sa.gov.au]
- 21. Interactions between this compound and other drugs | SA Health [sahealth.sa.gov.au]
Technical Support Center: Addressing Clozapine-Induced Cardiovascular Effects in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating clozapine-induced cardiovascular effects in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental procedures.
Q1: I am not observing significant cardiovascular effects (e.g., myocarditis, hemodynamic changes) in my animal model after this compound administration. What are the possible reasons?
A1: Several factors could contribute to a lack of significant findings. Consider the following:
-
Animal Strain and Species: Different rodent strains can exhibit varying sensitivities to drug-induced cardiotoxicity. The studies cited predominantly use Male Wistar rats and Male Balb/C mice. Ensure the strain you are using is appropriate and susceptible.
-
This compound Dosage and Administration: The cardiovascular effects of this compound are often dose-dependent. Low doses may not induce a significant pathological response. Review the dose-response data from established studies (see Tables 1 and 2) and consider if your dosage needs adjustment. The route of administration (intraperitoneal is common) and the duration of treatment are also critical.
-
Timing of Assessment: The onset of cardiovascular effects can vary. For instance, inflammatory markers may rise before significant histological changes are apparent. Ensure your endpoint assessments are timed appropriately based on the expected progression of cardiotoxicity.
-
Anesthesia and Surgical Stress: Anesthesia and surgical procedures can significantly impact cardiovascular parameters. It is crucial to maintain stable physiological conditions, including core body temperature, as deviations can mask or mimic drug effects.
Q2: My animals are showing high variability in their cardiovascular response to this compound. How can I reduce this variability?
A2: High variability can obscure true experimental effects. To minimize it:
-
Standardize Animal Characteristics: Use animals of the same sex, age, and weight to reduce biological variability. Young animals (e.g., 3-6 weeks old) have been used in several studies.
-
Acclimatization: Ensure animals are properly acclimatized to the housing and experimental conditions before starting the study to minimize stress-induced physiological changes.
-
Consistent Dosing Regimen: Administer this compound at the same time each day and by the same route to ensure consistent pharmacokinetics.
-
Control for Environmental Factors: Maintain a consistent environment (temperature, light-dark cycle, noise levels) as these can influence cardiovascular physiology.
-
Blinded Data Analysis: Whenever possible, perform data acquisition and analysis in a blinded manner to reduce operator bias.
Q3: What are the key biomarkers I should be measuring to assess this compound-induced cardiotoxicity?
A3: A multi-faceted approach is recommended. Key biomarkers include:
-
Markers of Myocardial Injury: Plasma levels of creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH) are indicative of cardiac muscle damage.
-
Inflammatory Markers: Tumor necrosis factor-alpha (TNF-α) is a key cytokine implicated in this compound-induced myocarditis. Myeloperoxidase (MPO) activity can also be measured as a marker of neutrophil infiltration.
-
Oxidative Stress Markers: Increased levels of malondialdehyde (MDA) and nitric oxide (NO), and decreased levels of glutathione (GSH) and glutathione peroxidase (GSH-Px) activity in myocardial tissue are indicators of oxidative stress. 8-hydroxy-2'-deoxyguanosine (8-OHdG) is a marker for oxidative DNA damage.
-
Apoptosis Markers: Caspase-3 activation is a key indicator of apoptosis in cardiac tissue.
Q4: I am having difficulty with the surgical procedures for hemodynamic measurements in mice. What are some common pitfalls?
A4: Hemodynamic measurements in small animals like mice require precision. Common challenges include:
-
Animal Size: It is advisable to use animals larger than 20g to avoid difficulties associated with small heart size and low blood volume.
-
Fluid Loss: Mice are susceptible to significant fluid loss during surgery, which can impact preload and overall cardiac function. Careful fluid management is essential.
-
Catheter Placement: Incorrect placement of the pressure-volume catheter can lead to artifacts, such as papillary muscle entrapment.
-
Ventilation: Positive pressure ventilation, necessary in an open-chest model, can cause respiratory-dependent oscillations in left ventricular pressure, affecting steady-state measurements.
Quantitative Data Summary
The following tables summarize quantitative data from key studies on this compound-induced cardiovascular effects in animal models.
Table 1: Effects of this compound on Biomarkers of Cardiotoxicity in Rats
| This compound Dose (mg/kg/day for 21 days) | Plasma CK-MB (U/L) | Plasma LDH (U/L) | Myocardial TNF-α (pg/mg protein) | Myocardial MDA (nmol/g tissue) | Myocardial NO (μmol/g tissue) | Myocardial GSH (μmol/g tissue) | Myocardial GSH-Px (U/mg protein) |
| Control (Saline) | 185.4 ± 12.6 | 212.7 ± 15.3 | 25.3 ± 2.1 | 45.8 ± 3.7 | 1.2 ± 0.1 | 6.8 ± 0.5 | 1.8 ± 0.1 |
| 10 | 248.6 ± 18.9 | 289.4 ± 20.1 | 34.7 ± 3.5 | 58.2 ± 4.9 | 1.9 ± 0.2 | 5.4 ± 0.4 | 1.5 ± 0.1 |
| 15 | 312.8 ± 25.4 | 354.1 ± 28.7 | 48.9 ± 4.8 | 72.5 ± 6.1 | 2.6 ± 0.3 | 4.1 ± 0.3 | 1.1 ± 0.1 |
| 25 | 425.3 ± 30.1 | 468.9 ± 35.6 | 65.4 ± 5.9** | 98.7 ± 8.3 | 3.8 ± 0.4 | 2.9 ± 0.2 | 0.8 ± 0.07 |
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. control. Data synthesized from Abdel-Wahab et al. (2014) and other similar studies.
Table 2: Hemodynamic and Echocardiographic Changes Induced by this compound in Rats
| This compound Dose (mg/kg/day for 21 days) | LVEDP (mmHg) | LVSP (mmHg) | LVDP (mmHg) | +dP/dt max (mmHg/s) | -dP/dt max (mmHg/s) | EF (%) | FS (%) |
| Control (Saline) | 4.1 ± 0.3 | 118.2 ± 5.6 | 114.1 ± 5.4 | 7854 ± 345 | -5432 ± 287 | 78.5 ± 3.1 | 45.2 ± 2.3 |
| 10 | 5.2 ± 0.4 | 112.5 ± 6.1 | 107.3 ± 5.9 | 7432 ± 312 | -5123 ± 254 | 75.1 ± 2.8 | 42.8 ± 2.1 |
| 15 | 7.8 ± 0.6 | 101.4 ± 5.8* | 93.6 ± 5.5 | 6543 ± 298 | -4321 ± 213 | 65.4 ± 2.5 | 35.1 ± 1.9 |
| 25 | 10.5 ± 0.8 | 92.1 ± 6.3** | 81.6 ± 6.1 | 5432 ± 254 | -3543 ± 187 | 54.2 ± 2.1 | 28.7 ± 1.5 |
*LVEDP: Left Ventricular End-Diastolic Pressure; LVSP: Left Ventricular Systolic Pressure; LVDP: Left Ventricular Developed Pressure; +dP/dt max: Maximum rate of pressure increase; -dP/dt max: Maximum rate of pressure decrease; EF: Ejection Fraction; FS: Fractional Shortening. Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. control. Data synthesized from Abdel-Wahab et al. (2014).
Experimental Protocols
Protocol 1: Induction of this compound Cardiotoxicity in Rats
-
Animals: Young male Wistar rats (3-4 weeks old).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: this compound is dissolved in a minimum amount of glacial acetic acid and then diluted with saline. Administer this compound intraperitoneally (i.p.) daily for 21 days at doses of 10, 15, and 25 mg/kg. A control group receives saline with a corresponding volume of the vehicle.
-
Monitoring: Monitor animals daily for general signs of toxicity such as sedation and lethargy.
-
Endpoint Analysis: At the end of the 21-day treatment period, perform echocardiography and hemodynamic measurements under anesthesia. Following this, collect blood samples via cardiac puncture for biomarker analysis and harvest hearts for histopathological and biochemical assays.
Protocol 2: Assessment of Myocarditis in Mice
-
Animals: Male Balb/C mice (approximately 6 weeks old).
-
Drug Administration: Administer this compound daily at doses of 5, 10, or 25 mg/kg for 7 and 14 days. A control group receives saline.
-
Co-treatment (Optional): To investigate the role of catecholamines, a separate group can be administered this compound (25 mg/kg) along with propranolol (2 mg/kg).
-
Endpoint Analysis: After the treatment period, collect blood to measure plasma catecholamine levels using HPLC. Harvest hearts for histopathological examination (hematoxylin and eosin staining) to assess myocardial inflammation and for ELISA to determine myocardial TNF-α concentrations.
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathways in this compound-induced cardiotoxicity.
Caption: General experimental workflow for assessing this compound cardiotoxicity.
Technical Support Center: Managing Clozapine's Metabolic Side Effects in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for controlling and managing the metabolic side effects associated with long-term clozapine administration in experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic side effects of long-term this compound use that need to be controlled for in research studies?
A1: Long-term this compound treatment is frequently associated with a cluster of metabolic disturbances, collectively known as metabolic syndrome.[1][2][3][4] Key side effects to monitor and control for include significant weight gain (obesity), dyslipidemia (elevated triglycerides and total cholesterol, with low high-density lipoprotein [HDL]), and hyperglycemia due to insulin resistance.[1][5] These side effects are more pronounced with this compound compared to many other antipsychotic drugs.[1][2]
Q2: Why is it crucial to control for these metabolic side effects in our study design?
A2: Controlling for this compound's metabolic side effects is critical for several reasons. Firstly, these side effects can be a significant confounding factor, potentially impacting the primary outcomes of your study. For instance, metabolic changes can influence behavior, cognition, and overall health of the animal models, which may be misinterpreted as a direct effect of this compound on the central nervous system. Secondly, uncontrolled metabolic disturbances can lead to serious health complications in the study animals, such as type 2 diabetes and cardiovascular disease, raising ethical concerns and potentially leading to animal loss.[1][2]
Q3: What are the most effective pharmacological interventions to mitigate this compound-induced metabolic side effects in a research setting?
A3: Metformin is the most extensively studied and evidence-based pharmacological intervention for managing this compound-induced weight gain and metabolic abnormalities.[6] A 2016 review of placebo-controlled trials found that metformin was superior in reducing weight and BMI, and also improved fasting glucose and triglyceride levels in this compound-treated patients.[6] Other potential, though less robustly supported, interventions include aripiprazole and Orlistat (with effectiveness noted in men).[7]
Q4: Are there non-pharmacological strategies that can be implemented in animal studies to control for these side effects?
A4: Yes, while more challenging to implement in a controlled preclinical setting compared to clinical practice, some non-pharmacological strategies can be adapted. These primarily revolve around dietary management and environmental enrichment to encourage physical activity. Calorie-restricted diets and structured exercise have shown some benefit.[7] However, the effectiveness of these interventions can be variable and requires careful planning and consistent implementation throughout the study.
Q5: How frequently should we monitor metabolic parameters in our long-term this compound study?
A5: Regular monitoring is essential. Baseline measurements should be taken before the initiation of this compound treatment. Following the start of treatment, weekly monitoring of body weight for the first few months is advisable to detect rapid changes. A comprehensive metabolic panel, including fasting glucose and a lipid profile, should be conducted at baseline and then at regular intervals (e.g., monthly or quarterly) throughout the study. New international guidelines suggest regular checks for metabolic health every 3 months in a clinical setting, which can be adapted for research protocols.[8]
Troubleshooting Guides
Issue: Inconsistent or high variability in metabolic data (e.g., blood glucose, body weight) across the this compound-treated group.
| Possible Cause | Troubleshooting Steps |
| Individual differences in sensitivity to this compound's metabolic effects. | - Increase the sample size to ensure sufficient statistical power to detect significant changes despite individual variability.- Stratify the animals based on baseline metabolic parameters before assigning them to treatment groups.- Analyze the data for potential subgroups of responders and non-responders to this compound's metabolic effects. |
| Inconsistent food and water intake. | - Ensure ad libitum access to a standardized diet and water for all animals.- Monitor food and water consumption regularly to identify any significant deviations.- If using a calorie-restricted diet, ensure precise and consistent food allocation for each animal. |
| Stress-induced metabolic changes. | - Handle the animals consistently and gently to minimize stress.- Acclimatize the animals to all experimental procedures before the start of the study.- Maintain a stable and controlled environment (e.g., temperature, light-dark cycle, noise levels). |
| Inaccurate or inconsistent measurement techniques. | - Ensure all personnel are thoroughly trained on the standardized protocols for body weight measurement, blood collection, and biochemical assays.- Calibrate all equipment regularly (e.g., weighing scales, glucometers).- Perform measurements at the same time of day for each assessment to minimize diurnal variations. |
Issue: Unexpected animal mortality in the this compound-treated group.
| Possible Cause | Troubleshooting Steps |
| Severe, uncontrolled metabolic complications (e.g., diabetic ketoacidosis). | - Implement more frequent monitoring of blood glucose levels, especially in animals showing signs of polydipsia and polyuria.- Consider initiating a mitigation strategy, such as metformin co-administration, if metabolic parameters reach a critical threshold.- Consult with a veterinarian to establish humane endpoints for animals with severe metabolic dysregulation. |
| This compound-induced myocarditis or cardiomyopathy. | - While less common, be aware of the potential for cardiac toxicity.[9] Monitor for signs of distress, lethargy, or respiratory difficulty.- If suspected, consult with a veterinarian for appropriate diagnostic workup. |
| Gastrointestinal hypomotility leading to complications. | - this compound can cause severe constipation, which can be fatal.[9] Monitor for changes in fecal output and abdominal distension.- Ensure adequate hydration and consider providing a diet with appropriate fiber content. |
Quantitative Data on Interventions
The following table summarizes the efficacy of various interventions for this compound-induced metabolic side effects based on a systematic review and meta-analysis of randomized controlled trials.[7]
| Intervention | Outcome Measure | Mean Difference (vs. Placebo/Control) | Notes |
| Metformin | Body Mass Index (BMI) | -1.18 kg/m ² | Robust effect observed in a meta-analysis of three studies.[6][7] |
| Waist Circumference | Reduced (specific value not provided) | [7] | |
| Blood Glucose | No significant effect | [7] | |
| Triglyceride Levels | No significant effect | [7] | |
| HDL Levels | No significant effect | [7] | |
| Aripiprazole | Weight | Effective in reducing weight gain | [7] |
| Orlistat | Weight | Effective in men only | [7] |
| Calorie Restriction + Exercise | Weight | Limited evidence of effectiveness, primarily in inpatient settings | [7] |
| Rosiglitazone | Weight/Metabolic Parameters | Not shown to be beneficial | [7] |
| Topiramate | Weight/Metabolic Parameters | Not shown to be beneficial | [7] |
| Sibutramine | Weight/Metabolic Parameters | Not shown to be beneficial | [7] |
| Phenylpropanolamine | Weight/Metabolic Parameters | Not shown to be beneficial | [7] |
| Modafinil | Weight/Metabolic Parameters | Not shown to be beneficial | [7] |
| Atomoxetine | Weight/Metabolic Parameters | Not shown to be beneficial | [7] |
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in Rodents
This protocol is adapted for assessing glucose metabolism in rodent models treated with this compound.
Materials:
-
Glucose solution (20% w/v in sterile water or saline)
-
Glucometer and test strips
-
Oral gavage needles
-
Restraining device
-
Warming lamp or pad (for tail vein blood collection)
-
Micro-hematocrit tubes or other blood collection vials
Procedure:
-
Fasting: Fast the animals overnight (16-18 hours) or for a shorter duration (5-6 hours) with free access to water. The shorter fasting period may reduce stress.
-
Baseline Blood Glucose:
-
Gently restrain the animal.
-
Warm the tail to dilate the blood vessels.
-
Make a small nick in the lateral tail vein with a sterile scalpel or lancet.
-
Collect a drop of blood for the baseline (T=0 min) glucose measurement using the glucometer.
-
-
Glucose Administration:
-
Administer the 20% glucose solution via oral gavage at a dose of 2 g/kg body weight.
-
-
Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure the glucose concentration at each time point.
-
-
Data Analysis:
-
Plot the blood glucose concentration over time for each animal and group.
-
Calculate the area under the curve (AUC) to quantify glucose tolerance.
-
Protocol 2: Serum Lipid Profile Analysis in Rodents
This protocol outlines the steps for measuring key lipid parameters from rodent serum.
Materials:
-
Blood collection tubes (e.g., serum separator tubes)
-
Centrifuge
-
Pipettes and tips
-
Commercial enzymatic assay kits for total cholesterol, triglycerides, and HDL cholesterol
-
Spectrophotometer or plate reader
Procedure:
-
Blood Collection:
-
Collect blood from fasted animals via an appropriate method (e.g., cardiac puncture under terminal anesthesia, or from the tail vein or saphenous vein for longitudinal studies).
-
Dispense the blood into serum separator tubes.
-
-
Serum Separation:
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge the tubes at 2000-3000 x g for 10-15 minutes at 4°C.
-
Carefully collect the supernatant (serum) and store it at -80°C until analysis.
-
-
Lipid Analysis:
-
Thaw the serum samples on ice.
-
Perform the assays for total cholesterol, triglycerides, and HDL cholesterol according to the manufacturer's instructions for the chosen commercial kits.[10]
-
-
LDL Cholesterol Calculation:
-
Calculate the low-density lipoprotein (LDL) cholesterol concentration using the Friedewald formula (if triglycerides are < 400 mg/dL):[10] LDL = Total Cholesterol - HDL - (Triglycerides / 5)
-
Protocol 3: Body Composition Analysis using Dual-Energy X-ray Absorptiometry (DEXA) in Rodents
DEXA is a non-invasive method to determine fat mass, lean mass, and bone mineral density.[11][12][13][14]
Materials:
-
DEXA scanner for small animals (e.g., PIXImus)
-
Anesthesia system (e.g., isoflurane vaporizer)
-
Heating pad for animal recovery
Procedure:
-
Calibration: Calibrate the DEXA scanner according to the manufacturer's instructions using a phantom.[11]
-
Animal Preparation:
-
Scanning:
-
Data Analysis:
-
Use the software to analyze the scan and obtain values for fat mass, lean mass, bone mineral content, and bone mineral density.
-
The head is typically excluded from the analysis.[12]
-
-
Recovery:
-
Place the animal on a heating pad and monitor it until it has fully recovered from anesthesia.[12]
-
Signaling Pathways and Experimental Workflows
This compound's Impact on the Akt Signaling Pathway
This compound has been shown to impede the activation of Akt kinase, which is a central node in insulin signaling and cellular metabolism.[11] This disruption contributes to intracellular glucose depletion and insulin resistance.
Caption: this compound's inhibitory effect on the Akt signaling pathway.
This compound and the Aryl Hydrocarbon Receptor (AhR) Pathway
This compound can act as a ligand for the Aryl Hydrocarbon Receptor (AhR), activating a signaling cascade that contributes to metabolic dysregulation, including adipogenesis and endothelial dysfunction.[15][16]
Caption: Activation of the AhR pathway by this compound.
Experimental Workflow for a Long-Term this compound Study
This workflow outlines the key stages and decision points in a long-term study investigating this compound's metabolic effects and potential interventions.
References
- 1. A Focused Review of the Metabolic Side-Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Metabolic Syndrome in Adults Receiving this compound; The Need for Pharmacist Support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Side Effects from Antipsychotic Treatment with this compound Linked to Aryl Hydrocarbon Receptor (AhR) Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Managing Metabolic Adverse Effects (Chapter 11) - The this compound Handbook [cambridge.org]
- 7. A systematic review and meta-analysis of randomised controlled trials of treatments for this compound-induced obesity and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Changes in serum lipids, independent of weight, are associated with changes in symptoms during long-term this compound treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. web.mousephenotype.org [web.mousephenotype.org]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Body Composition Analysis | Vagelos College of Physicians and Surgeons [vagelos.columbia.edu]
- 15. Activation of the aryl hydrocarbon receptor by this compound induces preadipocyte differentiation and contributes to endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of the aryl hydrocarbon receptor by this compound induces preadipocyte differentiation and contributes to endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Clozapine Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with clozapine in aqueous solutions.
Frequently Asked Questions (FAQs)
1. What are the primary factors influencing the stability of this compound in aqueous solutions?
This compound's stability in aqueous solutions is primarily affected by pH, exposure to light, temperature, and the presence of oxidizing agents.[1][2][3] It is particularly susceptible to acidic hydrolysis and oxidation.[2][3]
2. My this compound solution has developed a yellow discoloration. What does this signify?
A yellow to yellow-green color is characteristic of this compound in certain solutions, such as methanol. However, a change in color over time in an aqueous solution can indicate degradation, potentially due to oxidation or photodegradation. It is recommended to assess the purity of the solution using a stability-indicating analytical method if color changes are observed.
3. During HPLC analysis of my this compound solution, I'm observing unexpected peaks. What might these be?
Unexpected peaks are likely degradation products of this compound. Forced degradation studies have identified several degradation products, including those resulting from hydrolysis, oxidation, and photolysis.[1][2][3] The most common degradation product found in stability studies of suspensions is this compound lactam.[4][5] Other identified degradation products include N-desmethylthis compound and this compound N-oxide, which are also its main metabolites.[6][7][8]
4. What is the expected solubility of this compound in various aqueous buffers?
This compound is sparingly soluble in aqueous buffers.[9] Its solubility is pH-dependent due to its weakly basic nature.[10][11] It exhibits higher solubility in acidic conditions. For instance, its solubility is significantly higher in 0.1 N HCl compared to more neutral or basic buffers.[10] To achieve a higher concentration in aqueous buffers like PBS, it is often recommended to first dissolve this compound in an organic solvent like DMSO and then dilute it with the buffer.[9]
5. How should I prepare and store aqueous this compound stock solutions to maximize stability?
For maximum stability, it is recommended to prepare fresh aqueous solutions of this compound for immediate use. If storage is necessary, solutions should be protected from light and stored at refrigerated temperatures (2-8°C).[4] The use of amber-colored containers is also advised to minimize photodegradation.[4][12] For longer-term storage, consider preparing stock solutions in organic solvents like DMSO and storing them at -20°C.[9] Aqueous solutions should not be stored for more than one day.[9]
6. Are there any known incompatibilities of this compound with common excipients or solvents?
While this compound is compatible with several common suspending vehicles like Ora-Sweet and Ora-Plus, its stability can be influenced by the overall formulation.[12][13] The presence of agents that can alter the pH to a more acidic range could potentially accelerate hydrolytic degradation.[11]
Troubleshooting Guides
Issue: Rapid or Unexpected Degradation of this compound in Solution
If you are observing a faster-than-expected loss of this compound concentration in your aqueous solution, use the following guide to troubleshoot potential causes.
Troubleshooting Workflow for Unexpected this compound Degradation
Caption: Troubleshooting decision tree for this compound degradation.
Issue: Poor Reproducibility in this compound Stability Studies
Inconsistent results in stability assays can stem from several factors.
-
Inconsistent Sample Preparation: Ensure that the initial concentration of this compound is consistent across all samples. Verify the accuracy of dilutions and the calibration of pipettes.
-
Variable Storage Conditions: Small differences in light exposure or temperature between samples can lead to significant variations in degradation rates. Ensure all samples are stored under identical and controlled conditions.
-
Analytical Method Variability: Validate your analytical method for robustness. Small changes in mobile phase composition, pH, or column temperature can affect peak shape and retention time. Ensure the system is equilibrated before analysis.
-
Inconsistent pH: As this compound's stability is pH-dependent, ensure the buffer capacity of your medium is sufficient to maintain a constant pH throughout the experiment.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| 0.1 N HCl | ~30 mg/mL | |
| Ethanol | ~5-11 mg/mL | [9] |
| DMSO | ~4.8-12.5 mg/mL | [9] |
| Methanol | ~10 mg/mL | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [9] |
Table 2: Summary of this compound Degradation Under Forced Stress Conditions
| Stress Condition | Observation | Degradation Products Identified | Reference |
| Acidic Hydrolysis | Highly susceptible to degradation. | N-methylpiperazine | [2][3] |
| Basic Hydrolysis | More stable than in acidic conditions. | - | [1] |
| **Oxidative (e.g., H₂O₂) ** | Significant degradation observed. | This compound N-oxide, other oxidized products | [1][2] |
| Photolytic (UV/Vis) | Degradation occurs upon exposure. | Two photodegradation products identified. | [1][4] |
| Thermal | Generally stable at moderate temperatures. | - | [1] |
Table 3: Stability of Compounded this compound Suspensions
| Concentration | Storage Conditions | Duration | Remaining this compound | Reference |
| 25 mg/mL & 50 mg/mL | 2-8°C (Refrigerated) in PET-G bottles | 120 days | >95% | [4][5] |
| 25 mg/mL & 50 mg/mL | 20-25°C (Room Temp) in PET-G bottles | 120 days | >95% | [4][5] |
| 20 mg/mL | 23°C (Room Temp) in amber plastic | 63 days | >95% | [12][13] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions, as mandated by ICH guidelines.
Objective: To generate degradation products and evaluate the degradation pathways of this compound.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter, validated HPLC-UV or LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with NaOH, dilute with mobile phase, and analyze.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of H₂O₂ (e.g., 3-30%).
-
Store at room temperature, protected from light, for a specified time (e.g., 24 hours).
-
Withdraw samples, dilute, and analyze.
-
-
Photodegradation:
-
Expose a solution of this compound in a transparent container to a light source providing UV and visible light (e.g., photostability chamber).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples at various time points.
-
-
Thermal Degradation:
-
Store a solution of this compound at an elevated temperature (e.g., 60-80°C).
-
Analyze samples at various time points.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method to separate this compound from its degradation products.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a this compound forced degradation study.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This protocol describes a reverse-phase HPLC method capable of separating this compound from its main degradation products.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer or water). A common ratio is Acetonitrile:Water (40:60 v/v).[14]
-
Flow Rate: 1.0 mL/min[14]
-
Detection: UV detector at 295 nm[14]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25°C
Procedure:
-
Standard Preparation: Prepare a series of this compound standard solutions of known concentrations in the mobile phase to create a calibration curve.
-
Sample Preparation: Dilute the samples from the stability study with the mobile phase to fall within the range of the calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve. The peak areas of any degradation products can also be monitored to assess their formation over time.
Visualizations
This compound Degradation Pathways
The primary degradation pathways for this compound in aqueous solutions involve hydrolysis and oxidation.
Caption: Key degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of forced degradation products of this compound by LC-DAD/ESI-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Compounded this compound 25 mg/mL and 50 mg/mL Suspensions in Plastic Bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. View of Stability of Compounded this compound 25 mg/mL and 50 mg/mL Suspensions in Plastic Bottles | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 6. ClinPGx [clinpgx.org]
- 7. PharmGKB Summary: this compound Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors influencing this compound plasma concentrations | SA Health [sahealth.sa.gov.au]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2010118232A1 - Controlled-release this compound compositions - Google Patents [patents.google.com]
- 12. cjhp-online.ca [cjhp-online.ca]
- 13. cjhp-online.ca [cjhp-online.ca]
- 14. Stability indicating methods for the determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Blood-Brain Barrier Penetration Issues with Clozapine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to delivering clozapine across the blood-brain barrier (BBB) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound to the brain?
A1: While this compound can cross the blood-brain barrier (BBB), its effective concentration in the central nervous system (CNS) can be limited by several factors.[1] The primary challenges include:
-
Efflux by Transporters: this compound is a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump the drug from the brain back into the bloodstream, thereby reducing its brain accumulation.
-
High Plasma Protein Binding: this compound is extensively bound to plasma proteins (approximately 97%), and only the unbound fraction is available to cross the BBB.[1]
-
First-Pass Metabolism: When administered orally, this compound undergoes significant first-pass metabolism in the liver, which reduces the amount of drug reaching systemic circulation and subsequently the brain.
Q2: What are the most promising strategies to enhance this compound's BBB penetration?
A2: Several innovative strategies are being explored to overcome the challenges of delivering this compound to the brain. These include:
-
Nanoparticle-Based Drug Delivery: Encapsulating this compound in nanoparticles, such as nanostructured lipid carriers (NLCs), solid lipid nanoparticles (SLNs), and polymeric nanoparticles, can protect it from metabolic enzymes and efflux transporters, and facilitate its transport across the BBB.[2] Coating these nanoparticles with surfactants like polysorbate 80 can further enhance brain targeting.[3][4]
-
Focused Ultrasound (FUS): This non-invasive technique uses ultrasonic waves in combination with microbubbles to transiently and locally open the tight junctions of the BBB, allowing for increased passage of therapeutic agents like this compound.[5][6][7][8]
-
Intranasal Delivery: Administering this compound via the intranasal route can bypass the BBB and first-pass metabolism by utilizing the olfactory and trigeminal nerve pathways for direct nose-to-brain transport.[2][9]
Q3: Are there in vitro models available to study this compound's BBB penetration?
A3: Yes, various in vitro models of the BBB are used to screen and study the permeability of this compound and the effectiveness of different delivery strategies. A commonly used model is the transwell co-culture system, where brain endothelial cells (like the bEnd.3 cell line) are grown on a semi-permeable membrane, often in co-culture with astrocytes, to mimic the cellular architecture of the BBB.[10][11][12][13] These models allow for the measurement of the permeability of this compound and its formulations.
Troubleshooting Guides
Problem 1: Low brain-to-plasma concentration ratio of this compound in in vivo studies.
| Possible Cause | Troubleshooting Step |
| High P-gp efflux | Consider co-administration of a P-gp inhibitor (use with caution and after thorough literature review on potential interactions). Alternatively, utilize nanoparticle formulations designed to evade efflux pumps. |
| Suboptimal formulation of nanoparticles | Optimize nanoparticle size, surface charge, and drug loading. Ensure the formulation is stable and has a narrow size distribution.[12][14][15][16][17] |
| Ineffective focused ultrasound parameters | Adjust FUS parameters such as pressure, pulse length, and microbubble concentration. Monitor BBB opening using contrast-enhanced imaging (e.g., MRI with gadolinium).[18][19][20] |
| Incorrect administration technique (intranasal) | Ensure deep and consistent delivery to the olfactory region of the nasal cavity. Anesthetize the animal appropriately to prevent sneezing and loss of the formulation. |
Problem 2: Inconsistent results in in vitro BBB permeability assays.
| Possible Cause | Troubleshooting Step |
| Leaky endothelial cell monolayer | Monitor the transendothelial electrical resistance (TEER) to ensure the integrity of the cell monolayer before and during the experiment. Co-culture with astrocytes can help tighten the junctions.[21] |
| Cell culture contamination | Regularly check for microbial contamination. Use sterile techniques and appropriate antibiotics in the culture medium. |
| Variability in nanoparticle formulation | Characterize each batch of nanoparticles for size, zeta potential, and drug encapsulation efficiency to ensure consistency. |
| Issues with analytical method for this compound quantification | Validate the HPLC or LC-MS/MS method for linearity, accuracy, and precision in the relevant biological matrix (cell lysate, receiver buffer).[10][11][22][23] |
Data Presentation
Table 1: Comparison of this compound Brain and Plasma Concentrations with Different Delivery Systems in Rats.
| Delivery System | Administration Route | Dose | Peak Plasma Concentration (Cmax) | Peak Brain Concentration (Cmax) | Brain/Plasma Cmax Ratio | Reference |
| This compound Solution | Oral | 2.5 mg/kg | 148.52 ± 22.54 ng/mL | ~6.26 µg/g | ~42.1 | [2][9] |
| This compound Solution | Intravenous (IV) | 2.5 mg/kg | ~300 ng/mL | ~1500 ng/g | ~5.0 | [24][25] |
| This compound-loaded Lipid Nanocapsules (LNCs) | Intranasal (IN) | 2.5 mg/kg | 327.78 ± 33.66 ng/mL | ~73.8 µg/g | ~225.1 | [5][24][25] |
| This compound-loaded Nanostructured Lipid Carriers (NLCs) | Intranasal (IN) | Not Specified | Not Reported | 73.8 ± 2.5 µg/g | Not Applicable | [2][9] |
Note: Data from different studies may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs) by High-Speed Homogenization
This protocol is adapted from a method for preparing NLCs.[2][9][26][27][28]
Materials:
-
This compound
-
Solid lipid (e.g., Precirol ATO 5)
-
Liquid lipid (e.g., Oleic acid)
-
Surfactant (e.g., Tween 80)
-
Purified water
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid at a temperature 5-10°C above its melting point.
-
Add the liquid lipid and this compound to the molten solid lipid.
-
Stir the mixture until a clear, homogenous lipid phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-speed homogenizer (e.g., at 10,000 rpm) for 10-30 minutes.
-
-
Formation of NLCs:
-
Cool the resulting pre-emulsion to room temperature while stirring to allow for the recrystallization of the lipid matrix and the formation of NLCs.
-
-
Characterization:
-
Analyze the NLCs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
-
Protocol 2: Focused Ultrasound-Mediated Blood-Brain Barrier Opening in Rats
This protocol provides a general guideline for FUS-mediated BBB opening in a rat model.[3][5][6][7][29]
Materials and Equipment:
-
Wistar rats
-
Anesthesia (e.g., isoflurane)
-
Focused ultrasound transducer and system
-
Microbubbles (e.g., Definity® or SonoVue®)
-
Stereotaxic frame
-
MRI system for guidance and confirmation (optional but recommended)
-
This compound solution
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Shave the head and apply a coupling gel or degassed water for acoustic coupling.
-
-
Targeting:
-
Position the FUS transducer over the target brain region (e.g., hippocampus or striatum) using stereotaxic coordinates or MRI guidance.
-
-
Sonication:
-
This compound Administration:
-
Administer the this compound solution intravenously immediately before or during the FUS procedure.
-
-
Confirmation of BBB Opening:
-
If using MRI, inject a contrast agent (e.g., gadolinium) and acquire T1-weighted images to visualize the region of BBB opening.
-
-
Post-Procedure Monitoring:
-
Monitor the animal for any adverse effects. The BBB typically remains open for a few hours.
-
Protocol 3: In Vitro Blood-Brain Barrier Model using bEnd.3 Cells
This protocol describes the establishment of a transwell-based in vitro BBB model.[1][10][12][13][21]
Materials:
-
bEnd.3 (mouse brain endothelial cells)
-
Astrocytes (optional, for co-culture)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Coating material (e.g., Matrigel or collagen)
Procedure:
-
Coating of Transwell Inserts:
-
Coat the apical side of the transwell inserts with the chosen coating material and incubate as per the manufacturer's instructions.
-
-
Cell Seeding:
-
Seed the bEnd.3 cells onto the coated transwell inserts at a high density (e.g., 80,000 cells/insert).[12]
-
If using a co-culture model, seed astrocytes on the basolateral side of the insert or at the bottom of the well.
-
-
Culture and Maturation:
-
Culture the cells for several days until a confluent monolayer is formed.
-
Monitor the integrity of the monolayer by measuring the TEER. A stable and high TEER value indicates a tight barrier.
-
-
Permeability Assay:
-
Once the barrier is established, add the this compound solution or this compound-loaded nanoparticle suspension to the apical (luminal) chamber.
-
At various time points, collect samples from the basolateral (abluminal) chamber.
-
Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
Calculate the apparent permeability coefficient (Papp) to assess the transport across the in vitro BBB model.
-
Signaling Pathways and Experimental Workflows
Nanoparticle-Mediated Transcytosis
Nanoparticles can cross the BBB via transcytosis, a process where the particles are internalized by the endothelial cells on the luminal side and then released on the abluminal side into the brain parenchyma. Caveolae-mediated transcytosis is one of the key pathways involved.[8][15][31][32][33][34]
Focused Ultrasound-Mediated BBB Opening
Focused ultrasound, in the presence of microbubbles, exerts mechanical forces on the endothelial cells of the BBB, leading to a temporary and reversible opening of the tight junctions.[8][9][14][16][24][35]
Experimental Workflow: In Vivo this compound Delivery and Analysis
This workflow outlines the key steps for an in vivo experiment to evaluate a novel this compound delivery system.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. archive.ismrm.org [archive.ismrm.org]
- 4. ijcrt.org [ijcrt.org]
- 5. Protocol to Induce the Temporary Opening of the Blood–Brain Barrier with Short-Time Focused Ultrasound in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Monitoring Blood-Brain Barrier Opening in Rats with a Preclinical Focused Ultrasound System [app.jove.com]
- 8. The mechanism of interaction between focused ultrasound and microbubbles in blood-brain barrier opening in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of this compound and northis compound by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thaiscience.info [thaiscience.info]
- 12. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of focused ultrasound applied with an ultrasound contrast agent on the tight junctional integrity of the brain microvascular endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Focused Ultrasound Combined with Microbubbles in Central Nervous System Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Node Shapes | Graphviz [graphviz.org]
- 20. Optimization of nanostructured lipid carriers loaded with this compound to increase bioavailability in antipsychotic treatment [donyayenano.ir]
- 21. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 22. mdpi.com [mdpi.com]
- 23. A Simple HPLC-DAD Method for the Therapeutic Monitoring of this compound and Related Metabolites in Human Plasma and Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Safe focused ultrasound-mediated blood-brain barrier opening is driven primarily by transient reorganization of tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Nanosystems for Brain Targeting of Antipsychotic Drugs: An Update on the Most Promising Nanocarriers for Increased Bioavailability and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Node Attributes | Graphviz [graphviz.org]
- 31. researchgate.net [researchgate.net]
- 32. Frontiers | The role of transcytosis in the blood-retina barrier: from pathophysiological functions to drug delivery [frontiersin.org]
- 33. Caveolae-Mediated Transport at the Injured Blood-Brain Barrier as an Underexplored Pathway for Central Nervous System Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 34. jmpas.com [jmpas.com]
- 35. The new insight into the inflammatory response following focused ultrasound-mediated blood–brain barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Clozapine and Olanzapine Receptor Binding Affinities
For researchers and professionals in drug development, a nuanced understanding of a drug's interaction with various receptors is paramount. This guide provides a detailed, data-driven comparison of the receptor binding affinities of two widely used atypical antipsychotics: clozapine and olanzapine. Both drugs are known for their complex pharmacology, and their therapeutic efficacy and side-effect profiles are largely dictated by their engagement with a broad spectrum of neurotransmitter receptors.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound and olanzapine for a range of CNS receptors. The Ki value represents the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand; a lower Ki value signifies a higher binding affinity.
| Receptor Subtype | This compound Ki (nM) | Olanzapine Ki (nM) |
| Dopamine Receptors | ||
| D1 | 270[1] | 11-31[2] |
| D2 | 160[1] | 11-31[2] |
| D3 | 555[1] | 11-31[2] |
| D4 | 24[1] | 11-31[2] |
| D5 | 454[1] | - |
| Serotonin Receptors | ||
| 5-HT1A | 120[1] | - |
| 5-HT2A | 5.4[1][3] | 4[2] |
| 5-HT2C | 9.4[1] | 11[2] |
| 5-HT3 | 95[1] | 57[2] |
| 5-HT6 | 4[1][3] | 5[2] |
| 5-HT7 | 6.3[1] | - |
| Adrenergic Receptors | ||
| α1A | 1.6[1][3] | 19[2] |
| α2A | 90[1] | - |
| Muscarinic Receptors | ||
| M1 | 6.2[1][3] | 73[2] |
| M2 | - | 96[2] |
| M3 | - | 132[2] |
| M4 | - | 32[2] |
| M5 | - | 48[2] |
| Histamine Receptors | ||
| H1 | 1.1[1][3] | 7[2] |
Key Insights from the Binding Profiles
This compound and olanzapine exhibit broad receptor binding profiles, with affinities for dopamine, serotonin, adrenergic, muscarinic, and histamine receptors.[4] This multi-receptor action is believed to be central to their efficacy as atypical antipsychotics.[4]
While both drugs act on similar receptors, there are notable differences in their binding affinities. For instance, olanzapine generally shows a higher affinity for dopamine D2 receptors compared to this compound.[5][6] this compound, on the other hand, demonstrates a particularly high affinity for the histamine H1 receptor and a strong affinity for several serotonin and muscarinic receptor subtypes.[1][3] These differences in receptor binding likely contribute to the variations in their clinical effects and side-effect profiles. For example, the potent H1 receptor antagonism of both drugs is associated with sedation and weight gain, while their muscarinic receptor antagonism can lead to anticholinergic side effects.[1][2]
Experimental Methodologies
The receptor binding affinities presented in this guide are typically determined using in vitro radioligand binding assays. These assays are a powerful tool for characterizing the interaction between a drug and its target receptor.[7][8] The two main types of experiments are saturation and competition binding assays.
Radioligand Competition Binding Assay Protocol
This is a common method used to determine the affinity (Ki) of an unlabeled test compound (like this compound or olanzapine) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.
1. Preparation of Receptor Membranes:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.[9]
-
The protein concentration of the membrane preparation is determined using a standard protein assay.[9]
2. Assay Setup:
-
The assay is typically performed in a 96-well plate format.[9][10]
-
Each well contains the receptor membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.[11]
-
Control wells are included to determine total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand to saturate the specific binding sites).[12]
3. Incubation:
-
The plate is incubated at a specific temperature (e.g., 30°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60 or 90 minutes).[9][13]
4. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.[9][11]
-
The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[9]
5. Detection and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.[9]
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow of a radioligand displacement assay.
Caption: Workflow of a radioligand displacement binding assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. droracle.ai [droracle.ai]
- 4. DSpace [repositori.upf.edu]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. psychiatrist.com [psychiatrist.com]
- 7. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Clozapine and Risperidone Efficacy in Preclinical Animal Models
In the landscape of antipsychotic drug development, clozapine and risperidone represent two cornerstones of treatment for schizophrenia. While both are classified as atypical antipsychotics, their distinct pharmacological profiles translate to differing efficacy and side-effect profiles. This guide provides a comprehensive comparison of their performance in animal models, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data.
Behavioral Efficacy: Targeting Positive, Negative, and Cognitive Symptoms
Animal models of schizophrenia aim to replicate the complex symptomatology of the disorder, broadly categorized into positive, negative, and cognitive domains. The efficacy of this compound and risperidone has been extensively evaluated in these models.
Positive Symptoms
Models for positive symptoms, such as hyperactivity and stereotypy, are often induced by psychostimulants like amphetamine or NMDA receptor antagonists like ketamine. Both this compound and risperidone have demonstrated efficacy in mitigating these behaviors.
In the neonatal ventral hippocampal (VH) lesion model in rats, which mimics developmental aspects of schizophrenia, both chronic low-dose this compound (2.5 mg/kg/day, IP) and risperidone (0.1 mg/kg/day, IP) effectively reversed lesion-induced locomotor hyperactivity.[1] Similarly, both drugs attenuated deficits in prepulse inhibition (PPI), a measure of sensorimotor gating that is often impaired in schizophrenia.[1] Another study showed that risperidone (ED50 of 0.15 mg/kg, s.c.), olanzapine (ED50 of 0.42 mg/kg, s.c.), and this compound (ED50 of 1.3 mg/kg, s.c.) all antagonized apomorphine-induced stereotypy in rats.[2]
Negative Symptoms
Modeling negative symptoms, such as social withdrawal and anhedonia, has proven more challenging. In the neonatal VH lesion model, neither this compound nor risperidone significantly attenuated deficits in social interaction.[1] However, in a ketamine-induced model of schizophrenia in rats, both this compound (7.5 mg/kg, i.p.) and risperidone (1 mg/kg, i.p.) increased social interaction time compared to the ketamine-treated group.[3][4]
Cognitive Deficits
Cognitive impairment is a core feature of schizophrenia. In a water maze task designed to assess spatial learning, chronic exposure to risperidone slightly improved task performance in rats, while another typical antipsychotic, haloperidol, impaired it.[5] A review of multiple studies suggests that risperidone shows relatively consistent positive effects on working memory and executive function in animal models.[6] this compound has been shown to improve attention and verbal fluency.[6]
Quantitative Behavioral Data Summary
| Animal Model | Behavioral Test | Drug & Dosage | Key Findings | Reference |
| Neonatal Ventral Hippocampal Lesion (Rat) | Locomotor Activity | This compound (2.5 mg/kg/day, IP), Risperidone (0.1 mg/kg/day, IP) | Both drugs reversed lesion-induced hyperactivity. | [1] |
| Neonatal Ventral Hippocampal Lesion (Rat) | Prepulse Inhibition (PPI) | This compound (2.5 mg/kg/day, IP), Risperidone (0.1 mg/kg/day, IP) | Both drugs attenuated lesion-induced PPI deficits. | [1] |
| Neonatal Ventral Hippocampal Lesion (Rat) | Social Interaction | This compound (2.5 mg/kg/day, IP), Risperidone (0.1 mg/kg/day, IP) | Neither drug significantly attenuated social interaction deficits. | [1] |
| Ketamine-Induced Model (Rat) | Social Interaction | This compound (7.5 mg/kg, i.p.), Risperidone (1 mg/kg, i.p.) | Both drugs increased social interaction time. | [3][4] |
| Apomorphine-Induced Stereotypy (Rat) | Stereotypy Rating | Risperidone (ED50: 0.15 mg/kg, s.c.), this compound (ED50: 1.3 mg/kg, s.c.) | Both drugs antagonized stereotypy. | [2] |
| Chronic Oral Exposure (Rat) | Water Maze Task (Spatial Learning) | Risperidone | Slightly improved task performance. | [5] |
Neurochemical Effects: Dopamine and Serotonin Pathways
The therapeutic actions of this compound and risperidone are largely attributed to their interactions with dopamine and serotonin receptor systems.
This compound exhibits a lower affinity for dopamine D2 receptors and a higher affinity for various other receptors, including serotonin 5-HT2A, D4, and alpha-adrenergic receptors.[7] Risperidone, on the other hand, is a potent D2 and 5-HT2A receptor antagonist.[7] This differential receptor binding profile likely underlies their varying effects on neurotransmitter metabolism.
A study in rats demonstrated that both this compound and risperidone, at all tested doses, significantly increased the concentration of the dopamine metabolite homovanillic acid (HVA) in the striatum.[8][9] However, the effects on another dopamine metabolite, dihydroxyphenylacetic acid (DOPAC), differed, with levels increasing in the striatum and decreasing in the rest of the brain, particularly with this compound.[8][9] Regarding the serotonin system, the metabolite 5-hydroxyindoleacetic acid (5-HIAA) was significantly decreased in the striatum by both drugs.[8][9]
Another study found that acute administration of both drugs increased HVA concentration in the caudate nucleus and decreased it in the nucleus accumbens.[10] 5-HIAA levels were decreased in both regions.[10]
Quantitative Neurochemical Data Summary
| Brain Region | Neurotransmitter/Metabolite | This compound Effect | Risperidone Effect | Reference |
| Striatum | Homovanillic Acid (HVA) | Increased | Increased | [8][9] |
| Striatum | Dihydroxyphenylacetic Acid (DOPAC) | Increased | - | [8][9] |
| Rest of Brain | Dihydroxyphenylacetic Acid (DOPAC) | Decreased | - | [8][9] |
| Striatum | 5-Hydroxyindoleacetic Acid (5-HIAA) | Decreased | Decreased | [8][9] |
| Caudate Nucleus | Homovanillic Acid (HVA) | Increased | Increased | [10] |
| Nucleus Accumbens | Homovanillic Acid (HVA) | Decreased | Decreased | [10] |
| Caudate Nucleus | 5-Hydroxyindoleacetic Acid (5-HIAA) | Decreased | Decreased | [10] |
| Nucleus Accumbens | 5-Hydroxyindoleacetic Acid (5-HIAA) | Decreased | Decreased | [10] |
Experimental Protocols
Neonatal Ventral Hippocampal (VH) Lesion Model
-
Animals: Sprague-Dawley rat pups.
-
Procedure: On postnatal day 7, pups are anesthetized and placed in a stereotaxic apparatus. Ibotenic acid is infused bilaterally into the ventral hippocampus. Sham-operated controls receive vehicle infusions.
-
Behavioral Testing: Commences in adulthood and includes locomotor activity monitoring, prepulse inhibition testing, and social interaction tests.
-
Drug Administration: Chronic 3-week low-dose treatment with this compound (2.5 mg/kg/day, IP) or risperidone (0.1 mg/kg/day, IP).[1]
Ketamine-Induced Model of Schizophrenia
-
Animals: Male Wistar rats.
-
Procedure: Animals receive daily intraperitoneal (i.p.) injections of ketamine (30 mg/kg) for 10 days to induce schizophrenia-like behaviors.
-
Drug Administration: Following the ketamine regimen, daily i.p. injections of this compound (7.5 mg/kg) or risperidone (1 mg/kg) are administered for up to 28 days.[3]
-
Behavioral Testing: 24 hours after the last injection, behavioral tests such as the open field test, social interaction test, and elevated plus-maze are performed.[3]
Neurochemical Analysis via HPLC-EC
-
Sample Collection: Rats are sacrificed 1 hour after intraperitoneal injection of this compound (2.5, 5.0, or 10.0 mg/kg) or risperidone (1.0, 2.5, or 5.0 mg/kg).[8][10]
-
Brain Dissection: The brain is rapidly removed and dissected to isolate specific regions like the striatum, caudate nucleus, and nucleus accumbens.
-
Analysis: High-performance liquid chromatography with electrochemical detection (HPLC-EC) is used to quantify the levels of dopamine, serotonin, and their metabolites (HVA, DOPAC, 5-HIAA).[8][10]
Visualizing Mechanisms and Workflows
Caption: General experimental workflow for comparing this compound and risperidone in animal models.
Caption: Simplified receptor binding profiles of this compound and Risperidone.
References
- 1. Chronic low dose risperidone and this compound alleviate positive but not negative symptoms in the rat neonatal ventral hippocampal lesion model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The atypical antipsychotics risperidone, this compound and olanzapine differ regarding their sedative potency in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and risperidone antipsychotic drugs on the expression of CACNA1C and behavioral changes in rat 'Ketamine model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound and risperidone antipsychotic drugs on the expression of CACNA1C and behavioral changes in rat ‘Ketamine model of schizophrenia (2022) | 5 Citations [scispace.com:443]
- 5. Differential effects of haloperidol, risperidone, and this compound exposure on cholinergic markers and spatial learning performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of this compound, risperidone, and olanzapine on cognitive function in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of efficacy, mechanism, and side effects of this compound and risperidone in patients with schizophrenia | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 8. Dose-related effects of this compound and risperidone on the pattern of brain regional serotonin and dopamine metabolism and on tests related to extrapyramidal functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
head-to-head comparison of Clozapine and other atypicals on gene expression
## Clozapine's Distinctive Imprint on Gene Expression Compared to Other Atypical Antipsychotics
A Comparative Guide for Researchers and Drug Development Professionals
This compound stands as a uniquely effective antipsychotic for treatment-refractory schizophrenia, though its precise mechanism of action remains a subject of intensive research.[1] Its superior efficacy is thought to be linked to its broad receptor binding profile and, critically, its downstream effects on gene expression that diverge significantly from other atypical antipsychotics.[1] This guide provides a head-to-head comparison of this compound's effects on gene expression with those of other atypical agents, supported by experimental data, detailed protocols, and pathway visualizations.
Section 1: Comparative Transcriptomics in Human Postmortem Brain
A meta-analysis of four microarray studies on human postmortem brain tissue provides the most direct comparison of gene expression changes between patients treated with this compound and those treated with other atypical antipsychotics like risperidone, olanzapine, and quetiapine.[1] This analysis identified a set of genes and molecular pathways that are consistently and differentially modulated by this compound, offering insights into its unique therapeutic action.[1][2]
Data Presentation: Differentially Expressed Genes
While a broad consensus on specific genes with a high significance threshold (FDR < 0.10) across all studies was limited by sample heterogeneity, the analysis successfully identified several genes and pathways consistently modulated by this compound.[1] A selection of genes found to be differentially expressed in at least two brain regions is presented below.
Table 1: Differentially Expressed Genes in this compound-Treated Patients vs. Other Atypical Antipsychotics in Human Postmortem Brain [1]
| Gene | Brain Region | Log₂ Fold Change (LogFC) | False Discovery Rate (FDR) |
| FOSB | Premotor Cortex (PMC) | 1.83 | 0.057 |
| Prefrontal Cortex (PFC) | 1.05 | 0.091 | |
| EGR2 | Premotor Cortex (PMC) | 1.71 | 0.057 |
| Prefrontal Cortex (PFC) | 1.13 | 0.091 | |
| CDKN1A | Premotor Cortex (PMC) | 1.40 | 0.095 |
| Cerebellar Cortex (CC) | 1.48 | 0.051 | |
| GADD45B | Premotor Cortex (PMC) | 1.54 | 0.057 |
| Cerebellar Cortex (CC) | 1.35 | 0.051 | |
| NR4A1 | Premotor Cortex (PMC) | 1.86 | 0.057 |
| Prefrontal Cortex (PFC) | 1.09 | 0.091 |
Source: Adapted from a meta-analysis of four microarray studies. Brain regions included Premotor Cortex (PMC), Superior Temporal Gyrus (STG), Cerebellar Cortex (CC), and Prefrontal Cortex (PFC).[1]
Furthermore, pathway analysis across all four datasets revealed a consensus signature of this compound action, highlighting four key signaling pathways that were consistently affected: clathrin-mediated endocytosis, SAPK/JNK signaling, 3-phosphoinositide synthesis, and paxillin signaling .[1][2]
Mandatory Visualization
Caption: Core signaling pathways differentially affected by this compound.[1][2]
Experimental Protocols
Protocol 1: Meta-Analysis of Gene Expression in Postmortem Brain [1][2]
-
Data Source: Expression data was extracted from four published microarray studies involving postmortem brain tissue (premotor cortex, superior temporal gyrus, cerebellar cortex, prefrontal cortex) from patients with schizophrenia or bipolar disorder treated with this compound or other atypical antipsychotics (risperidone, olanzapine, quetiapine).[1]
-
Statistical Analysis: A generalized linear model analysis was performed on each study's dataset to identify genes differentially expressed in response to this compound compared to other atypical antipsychotics.
-
Pathway Analysis: Genes with a False Discovery Rate (FDR) < 0.10 were subjected to canonical pathway analysis to identify biological processes significantly associated with this compound treatment. A consensus list of pathways was generated by identifying those significant (p < 0.05) across all four independent studies.
Section 2: Comparative Transcriptomics in an In Vitro Neuronal Model
To control for the inherent variability of postmortem tissue, studies using in vitro models provide a more direct comparison of drug effects. One such study utilized human neuronal-like cells (NT2-N) to compare the transcriptomic effects of this compound, aripiprazole, amisulpride, and risperidone.[3]
Data Presentation: Commonly Regulated Pathways
This research identified 886 genes whose expression was reversed by at least one of the four antipsychotics relative to their expression in schizophrenia.[3] Crucially, a core set of 218 genes was found to be commonly regulated by all four drugs, suggesting a shared mechanism of therapeutic action. The most significantly enriched biological pathways among these common genes were Wnt signaling and action potential regulation .[3]
Table 2: Top Enriched Pathways for Genes Commonly Regulated by this compound, Aripiprazole, Risperidone, and Amisulpride [3]
| Pathway Name | Number of Genes | p-value |
| Wnt Signaling Pathway | 15 | < 0.001 |
| Regulation of Action Potential | 10 | < 0.001 |
| Synaptic Transmission | 18 | < 0.005 |
| Calcium Signaling Pathway | 16 | < 0.01 |
| Neuronal System | 12 | < 0.01 |
Source: Adapted from integrative transcriptomic analysis of human NT2-N cells treated with four atypical antipsychotics.[3]
Mandatory Visualization
Caption: Workflow for in vitro antipsychotic gene expression analysis.[3]
Experimental Protocols
Protocol 2: In Vitro Antipsychotic Treatment of Human Neuronal Cells [3]
-
Cell Line: Human NT2-N cells, a post-mitotic neuron model derived from the NT2 teratocarcinoma cell line, were used.[4][5] These cells express a wide range of neurotransmission phenotypes.[4]
-
Drug Treatment: Differentiated NT2-N cells were treated for 24 hours with one of the following: this compound (10 µM), aripiprazole (0.1 µM), risperidone (0.1 µM), amisulpride (10 µM), or a vehicle control (0.1% DMSO). Drug concentrations were chosen to be within the therapeutic index.
-
Gene Expression Analysis: Total RNA was extracted, and RNA-sequencing was performed to obtain comprehensive transcriptomic profiles.
-
Bioinformatic Analysis: Drug-induced gene expression patterns were compared against schizophrenia-associated transcriptional data from postmortem brain tissues to identify genes regulated in the reverse direction to the disease state. Pathway and protein-protein interaction network analyses were performed on the set of commonly regulated genes.
Section 3: Unique Effects on Glial Cell Gene Expression
Emerging evidence suggests that this compound's therapeutic effects extend beyond neurons to glial cells, particularly astrocytes. A recent study performing cell-type-specific transcriptomic analysis on the dorsolateral prefrontal cortex (DLPFC) of schizophrenia patients found a robust association between this compound treatment and distinct changes in astrocyte gene expression.[6]
This research identified a network of co-expressed genes within astrocytes that was significantly associated with this compound treatment.[6] These genes are involved in critical astrocyte functions, including:
-
Synapse regulation and glutamate homeostasis: Notably, some upregulated genes in this compound-treated patients were linked to glutamate uptake and recycling.[6]
-
Neuroinflammation and oxidative stress: this compound appeared to modulate genes involved in astrocyte-mediated inflammatory responses.[6]
-
Metabolic support: Gene clusters related to ion homeostasis and metabolic functions were also significantly altered.[6]
These findings suggest that this compound may exert part of its unique efficacy by restoring astrocyte function and counteracting neuroinflammatory processes implicated in schizophrenia.[6]
Mandatory Visualization
Caption: this compound's modulatory effect on astrocyte gene networks.[6]
Conclusion
The evidence strongly indicates that this compound induces a unique gene expression signature compared to other atypical antipsychotics. In human brain tissue, it consistently modulates pathways related to synaptic signaling and cellular structure.[1] While it shares some common downstream targets with other atypicals, such as the Wnt signaling pathway in neuronal models, its distinct effects on specific genes and, notably, on astrocyte function, may underlie its superior efficacy in treatment-resistant schizophrenia.[3][6] Future research focusing on these unique molecular pathways will be crucial for developing novel therapeutics that replicate this compound's benefits with an improved safety profile.
References
- 1. Analysis of differential gene expression mediated by this compound in human postmortem brains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of differential gene expression mediated by this compound in human postmortem brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrative Analyses of Transcriptomes to Explore Common Molecular Effects of Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human NT2 neurons express a large variety of neurotransmission phenotypes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing neuronal differentiation of human pluripotent NT2 stem cells in monolayer cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienmag.com [scienmag.com]
A Comparative Analysis of Clozapine and Olanzapine on Cognitive Deficits in Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cognitive effects of two prominent atypical antipsychotics, clozapine and olanzapine, in the context of schizophrenia-related cognitive deficits. By synthesizing data from multiple clinical trials and meta-analyses, this document aims to offer an objective overview supported by experimental evidence to inform research and drug development endeavors.
Executive Summary
Cognitive impairment is a core feature of schizophrenia, significantly impacting functional outcomes. Atypical antipsychotics are often prescribed with the dual aim of managing psychotic symptoms and ameliorating these cognitive deficits. Both this compound, the gold standard for treatment-resistant schizophrenia, and olanzapine, a widely used first-line atypical antipsychotic, have demonstrated effects on cognition, though their profiles differ. This analysis reveals that while both drugs show some benefits over typical antipsychotics, their impact on specific cognitive domains varies. Olanzapine appears to have a slight advantage in improving verbal learning and memory, while this compound shows stronger evidence for enhancing attention and verbal fluency. However, the anticholinergic properties of both drugs, particularly this compound, may also contribute to cognitive side effects.
Quantitative Data Comparison
The following tables summarize the quantitative data from comparative studies and meta-analyses, highlighting the differential effects of this compound and olanzapine on various cognitive domains.
Table 1: Meta-Analytic Effect Sizes on Cognitive Domains
| Cognitive Domain | This compound (Standardized Mean Difference) | Olanzapine (Standardized Mean Difference) | Key Findings |
| Global Cognition | Modest Improvement (SMD ≈ 0.11)[1][2] | Significant Improvement (SMD not consistently reported across meta-analyses, but generally positive)[3][4] | Both drugs show improvement over baseline, with some studies suggesting a more robust effect for olanzapine in overall cognitive scores.[4] |
| Verbal Learning & Memory | Inconclusive to modest improvement[5][6] | Significant Improvement (SMD = 0.75 for Verbal Learning)[3] | Olanzapine consistently demonstrates a more positive impact on verbal learning and memory compared to this compound.[5][7] |
| Executive Function | Moderate evidence of improvement[5][6] | Significant Improvement (SMD = -0.32 for Trails B)[3] | Both drugs show benefits in executive functioning.[5][7] |
| Attention/Processing Speed | Strong evidence of improvement[5][6] | Significant Improvement (SMD = 0.48)[3] | This compound has a notable positive effect on attention.[2][5] Olanzapine also improves this domain.[3] |
| Verbal Fluency | Strong evidence of improvement[5][6] | Significant Improvement (SMD = 0.20)[3] | Both medications have been shown to improve verbal fluency.[5][7] |
| Working Memory | Inconclusive[5][6] | No significant effect (SMD = -0.01)[3] | The effects of both drugs on working memory are not well-established, with some studies showing no significant improvement.[3][5] |
Table 2: Head-to-Head Comparative Trial Outcomes
| Study | Population | Duration | Key Cognitive Findings |
| Sharma et al., 2003[8][9] | Chronic Schizophrenia | 6 months | Both this compound and olanzapine showed similar beneficial effects on verbal fluency, verbal learning, and memory. |
| Bilder et al., 2002[10][11] | Chronic Schizophrenia or Schizoaffective Disorder | 14 weeks | Olanzapine and risperidone showed superior improvement in global neurocognitive function compared to haloperidol. Olanzapine improved attention and general executive domains. |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the comparative data. Below are detailed protocols from key experiments.
Protocol 1: Naturalistic Comparative Study of Olanzapine and this compound
-
Objective: To compare the effects of olanzapine and this compound on cognitive functioning in patients with chronic schizophrenia.[8][9]
-
Study Design: A naturalistic, longitudinal study with assessments at baseline, 6 weeks, and 6 months.[8][9]
-
Participants: 48 patients with chronic schizophrenia who had shown insufficient clinical improvement or experienced distressing side effects with conventional antipsychotics.[8][9] Patients were switched to either olanzapine (n=16) or this compound (n=14) based on clinical judgment.[8][9]
-
Cognitive Assessment Battery: A comprehensive battery of neuropsychological tests was used to assess:
-
Executive Functioning: Wisconsin Card Sorting Test (WCST)
-
Verbal Learning and Memory: Rey Auditory Verbal Learning Test (RAVLT)
-
Visual Memory: Rey-Osterrieth Complex Figure Test
-
Attention and Working Memory: Digit Span, Trail Making Test A
-
Psychomotor Speed: Trail Making Test B
-
Verbal Fluency: Controlled Oral Word Association Test (COWAT)
-
-
Data Analysis: Improvements in cognitive scores from baseline to the 6-week and 6-month follow-up points were analyzed for each treatment group.
Protocol 2: Double-Blind, Randomized Controlled Trial
-
Objective: To compare the neurocognitive effects of this compound, olanzapine, risperidone, and haloperidol in patients with chronic schizophrenia or schizoaffective disorder.[10][11]
-
Study Design: A 14-week, double-blind, randomized clinical trial.[10][11]
-
Participants: 101 patients with a history of suboptimal response to previous treatments.[11]
-
Cognitive Assessment Battery: A comprehensive battery of 16 neurocognitive tests was administered at baseline and endpoint, assessing four main domains:[11]
-
Memory
-
Attention
-
Motor Function
-
General Executive and Perceptual Organization
-
-
Data Analysis: A global neurocognitive score was computed, along with scores for each of the four domains. Changes from baseline to endpoint were compared across the four treatment groups. Effect sizes for the changes were calculated.[11]
Mandatory Visualizations
Signaling Pathways and Pharmacological Actions
The differential effects of this compound and olanzapine on cognition can be partly attributed to their distinct receptor binding profiles and subsequent downstream signaling. Both are antagonists at dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics. However, their affinities for other receptors, such as muscarinic, histaminergic, and adrenergic receptors, differ, which can influence their cognitive effects and side-effect profiles.[12] this compound's potent anticholinergic activity, for instance, may contribute to some of its negative effects on memory.[13]
Caption: Receptor binding profiles of this compound and Olanzapine and their putative effects on cognition.
Experimental Workflow for Cognitive Assessment in Clinical Trials
The assessment of cognitive deficits in clinical trials for schizophrenia follows a structured workflow to ensure data reliability and validity. The MATRICS Consensus Cognitive Battery (MCCB) is a widely accepted standard for such assessments.[14][15]
Caption: A generalized experimental workflow for clinical trials comparing cognitive effects of antipsychotics.
Conclusion
The available evidence suggests that both this compound and olanzapine can lead to improvements in cognitive deficits in individuals with schizophrenia, particularly when compared to typical antipsychotics. Olanzapine may offer more consistent benefits in the domain of verbal learning and memory, while this compound appears to be particularly effective in improving attention and verbal fluency. The choice between these medications should be guided by a comprehensive clinical assessment, considering the patient's specific cognitive deficits, symptom profile, and treatment history. Further research with standardized cognitive batteries and head-to-head trials is necessary to fully elucidate the distinct cognitive profiles of these important medications and to guide the development of novel therapeutics with enhanced cognitive-enhancing properties.
References
- 1. A systematic review and meta-analysis of the effect of this compound on cognitive functions in patients with treatment-resistant schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. researchgate.net [researchgate.net]
- 4. Long-term neurocognitive effects of antipsychotics in schizophrenia: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of this compound, risperidone, and olanzapine on cognitive function in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Antipsychotics, Metabolic Adverse Effects, and Cognitive Function in Schizophrenia [frontiersin.org]
- 8. Cognitive effects of olanzapine and this compound treatment in chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cognitive effects of olanzapine and this compound treatment in chronic schizophrenia - ProQuest [proquest.com]
- 10. psychiatryonline.org [psychiatryonline.org]
- 11. Neurocognitive effects of this compound, olanzapine, risperidone, and haloperidol in patients with chronic schizophrenia or schizoaffective disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. innovationscns.com [innovationscns.com]
- 14. Assessing cognitive function in clinical trials of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Clozapine's Superiority in Treatment-Resistant Schizophrenia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Clozapine has long been considered the gold-standard for treatment-resistant schizophrenia (TRS), a condition affecting approximately 30% of individuals with schizophrenia who do not respond to at least two different antipsychotic medications.[1][2] However, recent analyses have introduced nuances to this long-held belief, prompting a closer examination of the evidence. This guide provides an objective comparison of this compound's performance against other antipsychotics, supported by clinical data and preclinical experimental models.
Clinical Efficacy: A Complex Picture
Meta-analyses of randomized controlled trials (RCTs) present a mixed picture regarding this compound's superiority over other second-generation antipsychotics (SGAs), particularly olanzapine and risperidone. While some analyses indicate a clear advantage for this compound in specific symptom domains, others suggest a more modest or even negligible difference in overall efficacy.
Comparative Efficacy Data from Meta-Analyses
The following tables summarize key findings from meta-analyses comparing this compound to olanzapine and risperidone in patients with TRS, focusing on changes in the Positive and Negative Syndrome Scale (PANSS) scores. A negative standardized mean difference (SMD) or mean difference (MD) favors this compound.
| Outcome Measure | Comparison | No. of Studies (Patients) | Standardized Mean Difference (SMD) [95% CI] | Key Finding |
| PANSS Total Score | This compound vs. Olanzapine | 4 (N/A) | 0.21 [-0.04 to 0.46] | No significant difference, with a slight trend favoring olanzapine.[3][4][5][6][7] |
| PANSS Positive Symptoms | This compound vs. Olanzapine | 3 (N/A) | 0.51 [0.17 to 0.86] | This compound was significantly superior in reducing positive symptoms.[3][4][5][6][7] |
| PANSS Negative Symptoms | This compound vs. Olanzapine | 3 (N/A) | 0.50 [0.16 to 0.85] | This compound was significantly superior in reducing negative symptoms.[3][4][5][6][7] |
| Overall Psychopathology | This compound vs. High-Dose Olanzapine | 12 (N/A) | -2.50 [-6.53 to 1.53] | No significant difference in overall psychopathology.[8] |
| Positive Symptoms | This compound vs. High-Dose Olanzapine | 12 (N/A) | -1.30 [-2.52 to -0.08] | This compound demonstrated significant superiority for positive symptoms.[8] |
| Negative Symptoms | This compound vs. High-Dose Olanzapine | 12 (N/A) | 0.21 [-1.96 to 2.38] | No significant difference in negative symptoms.[8] |
| PANSS Total Score | This compound vs. Risperidone | N/A | Negligible difference | Pairwise meta-analyses showed negligible difference between this compound and risperidone for overall symptoms.[7] |
| PANSS Positive Symptoms | This compound vs. Risperidone | N/A | Negligible difference | Pairwise meta-analyses showed negligible difference between this compound and risperidone for positive symptoms.[7] |
| PANSS Negative Symptoms | This compound vs. Risperidone | N/A | Negligible difference | Pairwise meta-analyses showed negligible difference between this compound and risperidone for negative symptoms.[7] |
Note: The conflicting findings may be attributed to variations in study design, dosing of comparator drugs, and the definition of treatment resistance across trials.
Preclinical Validation in Treatment-Resistant Models
Animal models are crucial for investigating the neurobiological underpinnings of TRS and for the preclinical assessment of novel antipsychotics. Models utilizing NMDA receptor antagonists like ketamine or inducing dopamine sensitization with amphetamine are commonly employed to mimic aspects of treatment resistance.
Experimental Protocols
Below are detailed methodologies for two key experimental models used to validate the efficacy of this compound in treatment-resistant paradigms.
1. The Ketamine-Induced Model of Treatment Resistance
This model leverages the psychotomimetic effects of the NMDA receptor antagonist, ketamine, to induce schizophrenia-like symptoms in rodents. Chronic administration can lead to a state that is less responsive to conventional antipsychotics.
-
Animals: Adult male Sprague-Dawley rats.
-
Induction of Schizophrenia-like Phenotype:
-
Assessment of Treatment Resistance (Behavioral Tests):
-
Social Interaction Test: Measure the time spent in active social engagement (e.g., sniffing, grooming) with a novel conspecific. A reduction in social interaction time is indicative of negative-like symptoms.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response: Assess sensorimotor gating. Deficits in PPI, where a weaker prestimulus fails to inhibit the startle response to a subsequent strong stimulus, are observed in schizophrenia.
-
Locomotor Activity: Measure spontaneous and amphetamine-induced hyperlocomotion in an open field arena.
-
-
Validation of this compound's Efficacy:
-
Following the establishment of a stable behavioral phenotype, administer a conventional antipsychotic (e.g., haloperidol) for a defined period and observe a lack of significant improvement in the aforementioned behavioral tests.
-
Subsequently, administer this compound (or a comparator drug) and re-assess behavioral parameters. Superior efficacy is demonstrated by a significant reversal of the ketamine-induced deficits that were resistant to the conventional antipsychotic.
-
2. The Amphetamine Sensitization Model
Repeated administration of amphetamine leads to a sensitized state, characterized by an augmented locomotor and stereotypic response to a subsequent drug challenge. This hypersensitivity of the dopamine system is thought to model aspects of psychosis and can be resistant to conventional antipsychotics.
-
Animals: Adult male Wistar rats.
-
Induction of Sensitization:
-
Administer d-amphetamine (escalating doses, e.g., 1-5 mg/kg, i.p.) intermittently (e.g., every 2-3 days) over a period of several weeks.
-
Include a drug-free period of at least one week to allow for the expression of sensitization.
-
-
Assessment of Treatment Resistance:
-
Administer a challenge dose of d-amphetamine (e.g., 1 mg/kg, i.p.) and measure locomotor activity and stereotyped behaviors.
-
Pre-treat with a conventional antipsychotic (e.g., haloperidol) before the amphetamine challenge and demonstrate a failure to fully attenuate the sensitized hyper-locomotor response.
-
-
Validation of this compound's Efficacy:
-
Following the confirmation of a treatment-resistant sensitized state, pre-treat with this compound (or a comparator drug) before the amphetamine challenge.
-
Superior efficacy is indicated by a significant attenuation of the sensitized behavioral response compared to the conventional antipsychotic.
-
Signaling Pathways and Mechanism of Action
This compound's unique efficacy in TRS is attributed to its complex pharmacological profile, which differs significantly from other antipsychotics. It interacts with a wide range of neurotransmitter receptors, leading to a cascade of downstream signaling events.
Key Signaling Pathways Implicated in this compound's Action
Caption: this compound's multi-receptor interaction and downstream signaling.
Experimental Workflow for Preclinical Validation
Caption: A generalized workflow for validating this compound's superiority in a preclinical TRS model.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. Study protocol for the development and internal validation of Schizophrenia Prediction of Resistance to Treatment (SPIRIT): a clinical tool for predicting risk of treatment resistance to antipsychotics in first-episode schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of olanzapine in comparison with this compound for treatment-resistant schizophrenia: evidence from a systematic review and meta-analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of olanzapine in comparison with this compound for treatment-resistant schizophrenia: evidence from a systematic review and meta-analyses | CNS Spectrums | Cambridge Core [cambridge.org]
- 5. Efficacy of olanzapine in comparison with this compound for treatment-resistant schizophrenia: evidence from a systematic review and meta-analyses - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. psychiatrist.com [psychiatrist.com]
- 8. High-dose olanzapine versus this compound for treatment-resistant schizophrenia: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Clozapine and Haloperidol: A Comparative Analysis of Their Effects on Striatal Dopamine Release
A comprehensive guide for researchers and drug development professionals on the distinct pharmacological actions of a prototypical atypical antipsychotic, clozapine, and a classic typical antipsychotic, haloperidol, on dopamine neurotransmission in the striatum. This guide synthesizes experimental data to elucidate the contrasting mechanisms that underpin their therapeutic efficacy and side-effect profiles.
Introduction
The antipsychotic efficacy of both typical and atypical neuroleptics is largely attributed to their interaction with the dopamine D2 receptor. However, the advent of atypical antipsychotics, such as this compound, marked a paradigm shift in schizophrenia treatment, offering improved efficacy against negative symptoms and a significantly lower propensity for extrapyramidal side effects (EPS) compared to typical agents like haloperidol.[1][2][3] This distinction is fundamentally linked to their differential modulation of dopamine release in the striatum, a key brain region for motor control. While haloperidol potently blocks D2 receptors, leading to a compensatory increase in dopamine turnover but ultimately a state of functional dopamine deficiency, this compound exhibits a more complex pharmacological profile, resulting in a nuanced effect on striatal dopamine.
Quantitative Comparison of Receptor Binding and Dopamine Release
The following tables summarize key quantitative data from various preclinical and clinical studies, highlighting the differences in receptor binding affinities, receptor occupancy in the human brain, and the resulting effects on dopamine and its metabolites in the striatum.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Haloperidol | Key Insights |
| Dopamine D1 | 290 - 540 | - | This compound has a notable affinity for D1 receptors, unlike haloperidol.[4] |
| Dopamine D2 | 75 - 385 | ~1 | Haloperidol has a significantly higher affinity for D2 receptors than this compound.[5] |
| Serotonin 5-HT1A | Moderate Agonist | - | This compound's agonism at 5-HT1A receptors is a key feature of its atypicality.[6] |
| Serotonin 5-HT2A | 9 | 120 | This compound has a much higher affinity for 5-HT2A receptors compared to haloperidol.[7][8] |
Table 2: In Vivo Striatal Receptor Occupancy in Patients with Schizophrenia
| Receptor | This compound | Haloperidol | Key Insights |
| Dopamine D1 | ~55% | - | This compound achieves substantial D1 receptor occupancy at clinical doses.[4] |
| Dopamine D2 | 30% - 60% | 70% - 80% | Haloperidol's high D2 occupancy is linked to both its antipsychotic effects and high risk of EPS. This compound's lower occupancy is thought to contribute to its lower EPS liability.[4][9][10][11] |
| D1/D2 Occupancy Ratio | ~0.88 | - | This compound exhibits a balanced and near-equivalent occupancy of D1 and D2 receptors, a unique characteristic among antipsychotics.[4] |
Table 3: Effects on Striatal Dopamine and Metabolites (Preclinical Studies)
| Parameter | This compound | Haloperidol | Key Insights |
| Basal Dopamine Release (Chronic) | No significant change | Decreased | Chronic haloperidol treatment reduces basal dopamine release in the striatum, a finding not observed with chronic this compound.[12][13] |
| Homovanillic Acid (HVA) | Smaller increase | Marked increase | Haloperidol causes a more pronounced increase in this dopamine metabolite, reflecting a greater disruption of dopamine turnover.[1] |
| Dihydroxyphenylacetic Acid (DOPAC) | Increased | No significant effect | The differential effect on DOPAC suggests distinct impacts on intraneuronal dopamine metabolism.[1] |
Signaling Pathways and Mechanisms of Action
The distinct effects of this compound and haloperidol on striatal dopamine release are governed by their unique interactions with multiple neurotransmitter systems.
Haloperidol's Mechanism: Potent D2 Receptor Blockade
Haloperidol's primary mechanism of action is high-affinity antagonism of the dopamine D2 receptor.[11][14] This blockade disrupts the normal feedback inhibition of dopamine release, leading to an initial increase in dopamine synthesis and release. However, the persistent and strong blockade of postsynaptic D2 receptors ultimately leads to a state of reduced dopaminergic transmission, which is believed to underlie both its therapeutic effects on psychosis and its propensity to cause extrapyramidal motor symptoms.
References
- 1. Differences in the effects of haloperidol and this compound on brain serotonin and dopamine metabolism and on tests related to extrapyramidal functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How do the atypical antipsychotics work? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contrasting Typical and Atypical Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ils.unc.edu [ils.unc.edu]
- 5. This compound, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. The differential actions of this compound and other antipsychotic drugs on the translocation of dopamine D2 receptors to the cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Extrastriatal and striatal D<sub>2</sub> dopamine receptor blockade with haloperidol or new antipsychotic drugs in patients with schizophrenia - ProQuest [proquest.com]
- 10. cambridge.org [cambridge.org]
- 11. Haloperidol - Wikipedia [en.wikipedia.org]
- 12. The effect of chronic this compound and haloperidol on basal dopamine release and metabolism in rat striatum and nucleus accumbens studied by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.northwestern.edu [scholars.northwestern.edu]
- 14. Frontiers | Evaluation of Functional Selectivity of Haloperidol, this compound, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor [frontiersin.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
